Product packaging for 1-(3-Bromopyridin-2-yl)ethanone(Cat. No.:CAS No. 111043-09-5)

1-(3-Bromopyridin-2-yl)ethanone

Cat. No.: B187598
CAS No.: 111043-09-5
M. Wt: 200.03 g/mol
InChI Key: SMOWKFOTFNHSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromopyridin-2-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO B187598 1-(3-Bromopyridin-2-yl)ethanone CAS No. 111043-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOWKFOTFNHSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572785
Record name 1-(3-Bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111043-09-5
Record name 1-(3-Bromo-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111043-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Bromopyridin-2-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for this compound, a key intermediate in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound, also known as 2-Acetyl-3-bromopyridine, is an organic compound featuring a pyridine ring substituted with a bromine atom at the 3-position and an acetyl group at the 2-position.[1][2] This substitution pattern makes it a valuable building block for more complex molecules.[1]

Physicochemical Data

The physical and chemical properties of this compound are summarized below. These properties are influenced by its aromatic heterocyclic structure and polar functional groups.[1]

PropertyValueSource(s)
CAS Number 111043-09-5[3][4]
Molecular Formula C₇H₆BrNO[1][5]
Molecular Weight 200.03 g/mol [1][3][4]
Appearance Light yellow to brown solid or colorless to yellow to brown liquid.[3][5][6]
Boiling Point 246.0 ± 25.0 °C (Predicted at 760 mmHg)[1][3]
Density 1.534 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 0.40 ± 0.10 (Predicted)[3]
InChI Key SMOWKFOTFNHSBT-UHFFFAOYSA-N[4][6]
Spectroscopic Data

Mass spectrometric analysis is crucial for confirming the molecular weight and structure of this compound.

Spectroscopic DataDescriptionSource(s)
Mass Spectrometry The molecular ion peak appears at m/z 200/202, displaying the characteristic 1:1 isotopic pattern for a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br).[1] Key fragmentation pathways include the loss of the acetyl group (m/z 43) or the loss of the bromine atom (m/z 79/81).[1][1]

Synthesis and Reactivity

The unique arrangement of functional groups on the electron-deficient pyridine ring governs the compound's synthesis and reactivity.[1][4]

Synthesis Methodologies

Several synthetic routes are employed to produce this compound. The choice of method depends on the availability of starting materials and desired scale.

  • Bromination of Pyridine Derivatives : A common approach involves the direct bromination of 2-acetylpyridine using bromine in a suitable solvent.[1]

  • Acylation Reactions : Friedel-Crafts acylation of 3-bromopyridine with acetyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride, can yield the target compound.[1][4]

G General Synthesis Workflow for this compound cluster_0 Route 1: Bromination cluster_1 Route 2: Acylation A 2-Acetylpyridine B This compound A->B Bromination C 3-Bromopyridine C->B Friedel-Crafts Acylation (e.g., with Acetyl Chloride)

General Synthesis Workflow
Reactivity Profile

This compound is a versatile synthetic intermediate due to its reactive bromine atom and ketone functional group.[1] The electron-withdrawing nature of the pyridine nitrogen and the acetyl group influences the reactivity of the substituents.[1][4]

  • Nucleophilic Substitution : The bromine atom acts as a good leaving group and can be displaced by various nucleophiles.[1][4] This reaction is fundamental for introducing new functional groups to the pyridine ring.[4]

  • Condensation Reactions : The acetyl group's ketone moiety can react with amines or alcohols to form imines or ethers, respectively.[1]

  • Reduction : The carbonyl group can be reduced to a secondary alcohol, 1-(3-bromopyridin-2-yl)ethanol, using standard reducing agents.[1][4]

  • Cross-Coupling Reactions : The carbon-bromine bond is suitable for participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds.[1]

G Reactivity Profile of this compound cluster_0 Reactions at Bromine (Position 3) cluster_1 Reactions at Acetyl Group (Position 2) A This compound B Nucleophilic Substitution Product A->B Nucleophile C Cross-Coupling Product (e.g., Suzuki, Heck) A->C Metal Catalyst + Coupling Partner D 1-(3-bromopyridin-2-yl)ethanol A->D Reduction (e.g., LiAlH4) E Imine / Ether Product A->E Condensation (e.g., with Amine)

Key Reactivity Pathways

Experimental Protocols & Handling

This section outlines general procedures and safety precautions. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

General Handling and Storage
  • Handling : This product should only be handled by personnel qualified in managing potentially hazardous chemicals.[7] Use should occur in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[8]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is recommended to store under an inert atmosphere at room temperature.[3][6]

  • Incompatible Materials : Avoid strong oxidizing agents, strong acids, heat, flames, and sparks.[7][9]

Safety and Hazard Information

This compound is classified as harmful.[1]

Hazard InformationDescriptionSource(s)
Signal Word Warning[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7]
Precautionary Statements P280 (Wear protective gloves/clothing/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[6]
Personal Protective Equipment (PPE) Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[7] An approved mask/respirator should be used where necessary.[7]
First Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][10]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[7][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[7]

  • Ingestion : Wash out the mouth with large amounts of water and seek immediate medical attention.[7]

Fire Fighting and Disposal
  • Fire Fighting : In case of a fire, use dry powder or carbon dioxide extinguishers.[7] Protective clothing and a self-contained breathing apparatus should be worn.[7] Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[7]

  • Disposal : Dispose of contents and container in accordance with national and regional regulations through an approved waste disposal plant.[7][9] Do not allow the material to enter drains or water courses.[7]

References

1-(3-Bromopyridin-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(3-Bromopyridin-2-yl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery.

Core Molecular Data

The foundational properties of this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for characterization.

PropertyValue
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 g/mol [1]
Monoisotopic Mass 198.96328 u[4]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions and its handling requirements.

PropertyValue
CAS Number 111043-09-5[1][2][3][5]
Appearance Colorless to yellow to brown liquid or solid
Boiling Point 246.0 ± 25.0 °C (Predicted)[4][5]
Density 1.534 ± 0.06 g/cm³ (Predicted)[4][5]

Structural Information

The arrangement of atoms and bonds within a molecule is fundamental to its reactivity and interactions.

IdentifierValue
IUPAC Name This compound[1]
Canonical SMILES CC(=O)C1=C(C=CC=N1)Br[1]
InChI Key SMOWKFOTFNHSBT-UHFFFAOYSA-N[1][2]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound, demonstrating how the structural representation (SMILES) can be converted to other standard identifiers.

Chemical_Identifiers SMILES CC(=O)C1=C(C=CC=N1)Br IUPAC_Name This compound SMILES->IUPAC_Name Generates InChI_Key SMOWKFOTFNHSBT-UHFFFAOYSA-N SMILES->InChI_Key Generates Molecular_Formula C₇H₆BrNO SMILES->Molecular_Formula Implies

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-(3-Bromopyridin-2-yl)ethanone (C₇H₆BrNO), a key intermediate in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exposition of the spectroscopic techniques and experimental protocols required for the unambiguous identification and characterization of this compound.

Compound Profile

This compound is a substituted pyridine derivative with a molecular weight of 200.03 g/mol .[1] Its structure, featuring a bromine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring, makes it a versatile building block in organic synthesis.[1] The electron-withdrawing nature of the bromine and acetyl groups influences the chemical reactivity of the pyridine ring, making it a subject of interest in medicinal chemistry.[1]

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number111043-09-5
Molecular FormulaC₇H₆BrNO[1]
Molecular Weight200.03 g/mol [1]
AppearanceColorless to yellow to brown liquid or solid
Boiling Point246.0 ± 25.0 °C at 760 mmHg[1]
Density1.5 ± 0.1 g/cm³[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum exhibits characteristic signals for the acetyl and pyridine protons. The methyl protons of the acetyl group appear as a singlet, while the three protons on the pyridine ring show distinct splitting patterns due to spin-spin coupling.

Assignment Chemical Shift (δ) ppm Multiplicity
CH₃ (acetyl)~2.7Singlet
Pyridine-H5~7.4Doublet of doublets
Pyridine-H4~7.9Doublet of doublets
Pyridine-H6~8.6Doublet of doublets

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument.

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Assignment Chemical Shift (δ) ppm
CH₃ (acetyl)~28-30
Pyridine-C3~120
Pyridine-C5~127
Pyridine-C4~140
Pyridine-C6~150
Pyridine-C2~153
C=O (carbonyl)~195-200

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
1680-1700C=O (Ketone) StretchStrong
3000-3100Aromatic C-H StretchMedium
1400-1600Aromatic C-C Ring StretchMedium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing one bromine atom.

m/z Assignment Notes
200/202[M]⁺Molecular ion peak, showing a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.[1]
157/159[M - COCH₃]⁺Loss of the acetyl group.
121[M - Br]⁺Loss of the bromine atom.
43[COCH₃]⁺Acetyl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits absorption in the UV region, consistent with the presence of a conjugated aromatic system.

λmax Solvent Electronic Transition
250-320 nmEthanolπ → π*

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the assignment of proton and carbon signals.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a spectral width of approximately 12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer's sample holder.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of integrated analytical steps.

StructureElucidation cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS UV UV-Vis Spectroscopy Compound->UV NMR_data Proton & Carbon Environment Connectivity NMR->NMR_data IR_data Functional Groups (C=O, C-Br, Aromatic) IR->IR_data MS_data Molecular Weight Elemental Composition (Br) Fragmentation Pattern MS->MS_data UV_data Conjugated System UV->UV_data Structure Elucidated Structure NMR_data->Structure IR_data->Structure MS_data->Structure UV_data->Structure

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathway Analogy in Data Integration

The integration of data from multiple spectroscopic techniques to confirm a single molecular structure can be conceptually compared to a signaling pathway where multiple inputs converge to activate a final response.

DataIntegration cluster_confirmation Structural Confirmation NMR NMR Data (Connectivity) Confirmation Structural Hypothesis Confirmation NMR->Confirmation IR IR Data (Functional Groups) IR->Confirmation MS MS Data (Molecular Formula) MS->Confirmation Structure Final Structure Confirmation->Structure

Caption: Data integration for structural confirmation.

This guide provides a foundational understanding of the principles and practices involved in the structure elucidation of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

References

1-(3-Bromopyridin-2-yl)ethanone: A Technical Guide to its Physical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 1-(3-Bromopyridin-2-yl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery. The document covers its structural and physical characteristics, stability profile, and safe handling procedures. Additionally, it outlines general experimental protocols for its analysis and illustrates its utility as a versatile building block in the synthesis of more complex molecules. This guide is intended to be a valuable resource for researchers and professionals working with this compound.

Introduction

This compound is a functionalized pyridine derivative that serves as a crucial starting material in a variety of chemical syntheses.[1] The strategic placement of the bromo and acetyl groups on the electron-deficient pyridine ring allows for regioselective modifications, making it a valuable precursor for creating libraries of compounds for drug discovery and other research applications.[1] The presence of a ketone functional group and a bromine atom provides two reactive centers for further chemical transformations, such as nucleophilic substitution, cross-coupling reactions, and condensation reactions.[2] This versatility has led to its use in the development of pharmaceuticals, agrochemicals, and novel materials.[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are a reflection of its aromatic heterocyclic structure combined with its polar functional groups.[2]

PropertyValueSource
Molecular Formula C₇H₆BrNO[2][3][4]
Molecular Weight 200.03 g/mol [2][3][4]
Appearance Light yellow to brown solid[4][5][6]
Boiling Point 246.0 ± 25.0 °C (Predicted)[2][5][6]
Density 1.534 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 0.40 ± 0.10 (Predicted)[5][6]
Melting Point Low melting solid (specific value not reported)[7]
Solubility Data not available; likely soluble in common organic solvents.
CAS Number 111043-09-5[2][3]

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure safety.

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere at room temperature.[5][6][8][9]

  • Incompatibilities : Avoid contact with strong oxidizing agents.

  • Conditions to Avoid : Keep away from heat, sparks, and open flames.

  • Hazardous Decomposition Products : Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen bromide.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear safety glasses with side-shields or goggles.

    • Hand Protection : Wear compatible chemical-resistant gloves.

    • Skin and Body Protection : Wear a laboratory coat.

  • Engineering Controls : Use only in a chemical fume hood.

  • First Aid Measures :

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact : Immediately wash with plenty of water and soap. Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes.

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols

The following are general experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Sample Preparation :

    • Dissolve approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • The final sample volume should be approximately 0.6-0.7 mL.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

  • Expected ¹H NMR Spectral Data :

    • The acetyl methyl protons (CH₃) are expected to appear as a singlet around δ 2.5-2.7 ppm.[2]

    • The aromatic protons on the pyridine ring will appear in the region of δ 7.0-8.5 ppm, with coupling patterns indicative of their substitution.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet die.

    • Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer for analysis.

  • Expected IR Spectral Data :

    • A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹.[2] The conjugation with the pyridine ring may shift this peak to a slightly lower frequency compared to a typical aliphatic ketone.[2]

Applications in Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromo and acetyl groups serve as handles for a variety of chemical transformations.

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery context.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_intermediate Intermediate Library cluster_final Drug Discovery Pipeline start This compound r1 Nucleophilic Substitution (at C-Br) start->r1 r2 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->r2 r3 Condensation Reactions (at C=O) start->r3 r4 Reduction of Ketone (to alcohol) start->r4 inter Diverse Functionalized Pyridine Derivatives r1->inter r2->inter r3->inter r4->inter bio Biological Screening inter->bio lead Lead Optimization bio->lead candidate Drug Candidate lead->candidate

Caption: Synthetic utility of this compound in drug discovery.

Key Chemical Reactions

The reactivity of this compound is dictated by its two primary functional groups. The following diagram outlines the logical relationship between these groups and the types of reactions they can undergo.

G cluster_fg Key Functional Groups cluster_reactions Potential Reactions compound This compound bromo Bromo Group (at C3) compound->bromo acetyl Acetyl Group (at C2) compound->acetyl nuc_sub Nucleophilic Substitution bromo->nuc_sub cross_coupling Cross-Coupling bromo->cross_coupling condensation Condensation acetyl->condensation reduction Reduction acetyl->reduction alpha_func α-Functionalization acetyl->alpha_func

Caption: Reactivity of this compound functional groups.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined, albeit predicted, physical properties. Its stability and reactivity make it a key component in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical industry. Adherence to proper storage, handling, and safety procedures is essential when working with this compound. This guide provides a foundational understanding of its properties and applications, intended to support the work of researchers and scientists in the field.

References

The Pivotal Role of 1-(3-Bromopyridin-2-yl)ethanone in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopyridin-2-yl)ethanone, a versatile bifunctional pyridine derivative, has emerged as a crucial building block in the realm of heterocyclic chemistry. Its strategic placement of a reactive ketone functionality and a synthetically malleable bromine atom on an electron-deficient pyridine ring offers a unique platform for the construction of a diverse array of fused and substituted heterocyclic systems. This technical guide elucidates the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of medicinally relevant compounds. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to empower researchers in leveraging this key intermediate for novel molecular design and drug discovery endeavors.

Introduction

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in critical intermolecular interactions within biological systems.[1] Functionalized pyridines serve as valuable synthons for the elaboration of more complex molecular architectures. This compound (also known as 2-Acetyl-3-bromopyridine) is a prime example of such a functionalized derivative, offering two distinct points for chemical modification: the acetyl group and the bromo substituent. The electron-withdrawing nature of the pyridine nitrogen, compounded by the acetyl group, renders the pyridine ring susceptible to a variety of nucleophilic substitution and cross-coupling reactions at the bromine-bearing carbon.[1][2] Concurrently, the acetyl group provides a handle for condensation and cyclization reactions. This guide will explore the synthetic utility of this compound in constructing novel heterocyclic frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 111043-09-5[3][4][5]
Molecular Formula C₇H₆BrNO[2][3][5]
Molecular Weight 200.03 g/mol [2][3][5]
Appearance Colorless to yellow to brown liquid or solid[4]
Boiling Point ~246 °C at 760 mmHg (predicted)[2]
Density ~1.5 g/cm³ (predicted)[2]
Purity Typically ≥97%[4]
Storage Inert atmosphere, room temperature[4]

Synthesis of this compound

Several synthetic strategies have been employed for the preparation of this compound. The most common approaches are summarized below.

Bromination of 2-Acetylpyridine

One of the most direct methods involves the bromination of commercially available 2-acetylpyridine. This reaction typically utilizes bromine in a suitable solvent system.

Experimental Protocol:

  • Materials: 2-Acetylpyridine, Bromine, appropriate solvent (e.g., acetic acid, chloroform).

  • Procedure: To a solution of 2-acetylpyridine in the chosen solvent, bromine is added dropwise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by TLC or GC-MS. The mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

Friedel-Crafts Acylation of 3-Bromopyridine

An alternative route involves the Friedel-Crafts acylation of 3-bromopyridine using an acetylating agent in the presence of a Lewis acid catalyst.[2]

Experimental Protocol:

  • Materials: 3-Bromopyridine, Acetyl chloride or Acetic anhydride, Lewis acid catalyst (e.g., Aluminum chloride).

  • Procedure: 3-Bromopyridine and the Lewis acid catalyst are suspended in a suitable inert solvent (e.g., dichloromethane, carbon disulfide). The acetylating agent is then added portion-wise or dropwise at a low temperature (e.g., 0 °C). After the addition, the reaction mixture is allowed to warm to room temperature or heated to reflux for a designated time. The reaction is then quenched by carefully pouring it onto ice-water. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification of the final product is achieved through standard techniques like chromatography or distillation.

Key Reactions and Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it a powerful tool for the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity.

Reactions at the Acetyl Group

The ketone functionality is a versatile handle for building new rings through condensation and cyclization reactions.

Reaction with hydrazine derivatives leads to the formation of pyrazolo[3,4-b]pyridine scaffolds, which are known to exhibit a range of biological activities, including anxiolytic and anti-Alzheimer properties.

Experimental Protocol for Pyrazolopyridine Synthesis:

  • Materials: this compound, Hydrazine hydrate or substituted hydrazines, solvent (e.g., ethanol, acetic acid).

  • Procedure: A solution of this compound and the hydrazine derivative in the chosen solvent is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid product is then washed with a cold solvent and dried. If no precipitate forms, the solvent is removed in vacuo, and the residue is purified by column chromatography.

The general workflow for the synthesis of pyrazolopyridines is depicted below.

G A This compound C Condensation & Cyclization A->C B Hydrazine Derivative (R-NHNH2) B->C D Pyrazolo[3,4-b]pyridine Derivative C->D

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Condensation of the acetyl group with active methylene compounds containing a cyano group, followed by a Gewald-type reaction with elemental sulfur and a base, can lead to the formation of thieno[2,3-b]pyridines. A related approach involves the reaction with thiourea to form aminothiazole derivatives which can be further cyclized. These scaffolds are of interest in medicinal chemistry, with some derivatives showing promise as antimicrobial agents.

Experimental Protocol for Thiazolopyridine Synthesis (via Hantzsch-type reaction):

  • Materials: this compound, Thiourea or substituted thioureas, Iodine, solvent (e.g., ethanol).

  • Procedure: this compound is first halogenated at the α-carbon of the acetyl group, for example, using iodine. The resulting α-halo ketone is then reacted with thiourea in a suitable solvent like ethanol under reflux conditions. This one-pot reaction leads to the formation of the 2-aminothiazole ring fused to the pyridine core. The product is typically isolated by filtration after cooling the reaction mixture and purified by recrystallization or chromatography.

A simplified logical flow for the synthesis of thiazolopyridines is shown below.

G cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Cyclization A This compound C α-Halo Ketone Intermediate A->C B Halogenating Agent (e.g., I2) B->C E Hantzsch Thiazole Synthesis C->E D Thiourea D->E F Thiazolo[4,5-b]pyridine Derivative E->F G A This compound C Pd Catalyst + Base A->C B Boronic Acid (R-B(OH)2) B->C D 3-Substituted Pyridine Derivative C->D

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and electron-withdrawing effects of 1-(3-Bromopyridin-2-yl)ethanone. This compound is a valuable synthetic intermediate in medicinal chemistry and materials science due to its unique electronic and reactive properties. The strategic placement of a bromine atom and an acetyl group on the electron-deficient pyridine ring creates a molecule with distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecular architectures. This document includes a detailed, representative synthetic protocol, tabulated spectroscopic data for easy reference, and diagrams illustrating the key chemical principles and workflows.

Introduction

This compound, also known as 3-bromo-2-acetylpyridine, is a substituted pyridine derivative with the chemical formula C₇H₆BrNO. The core structure consists of a pyridine ring substituted with a bromine atom at the 3-position and an acetyl group at the 2-position. The inherent electron-deficient nature of the pyridine ring is further amplified by the presence of two electron-withdrawing groups: the bromine atom (inductive effect) and the acetyl group (inductive and resonance effects). This electronic arrangement governs the molecule's reactivity, making it susceptible to nucleophilic substitution at the bromine-bearing carbon and various transformations at the ketone functionality. Its utility as a precursor in the synthesis of pharmaceuticals and other functional organic molecules is well-documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance Light yellow to brown solid
Boiling Point ~246 °C
Density ~1.5 g/cm³

Synthesis

The synthesis of this compound can be achieved through several routes, with the bromination of 2-acetylpyridine being a common approach. Below is a representative experimental protocol for this transformation.

Experimental Protocol: Bromination of 2-Acetylpyridine

Reaction Scheme:

G reactant 2-Acetylpyridine product This compound reactant->product Bromination reagent + Br₂ (in appropriate solvent)

Figure 1: Synthesis of this compound.

Materials:

  • 2-Acetylpyridine

  • Liquid Bromine (Br₂)

  • Appropriate solvent (e.g., glacial acetic acid, chloroform)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Table 2: ¹H NMR Spectroscopic Data (Representative Values)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5dd1HH6-pyridine
~7.9dd1HH4-pyridine
~7.4dd1HH5-pyridine
~2.6s3H-COCH₃

Table 3: ¹³C NMR Spectroscopic Data (Representative Values)

Chemical Shift (δ, ppm)Assignment
~200C=O
~152C2-pyridine
~148C6-pyridine
~140C4-pyridine
~127C5-pyridine
~120C3-pyridine (C-Br)
~26-COCH₃
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch
~1570, 1450MediumC=C/C=N stretches (pyridine ring)
~750StrongC-Br stretch

The carbonyl stretching frequency is observed at a lower wavenumber than in a typical aliphatic ketone due to conjugation with the aromatic pyridine ring.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).

Electron-Withdrawing Effects

The electronic properties of this compound are dominated by the electron-withdrawing nature of the pyridine nitrogen, the bromine atom, and the acetyl group. These effects significantly influence the molecule's reactivity and spectroscopic characteristics.

G cluster_ewg Electron-Withdrawing Groups mol N C2-COCH₃ C3-Br C4 C5 C6 acetyl Acetyl Group (-COCH₃) (Resonance & Inductive) acetyl->mol:c2 bromo Bromine (-Br) (Inductive) bromo->mol:c3 nitrogen Pyridine Nitrogen (Inductive) nitrogen->mol:n

Figure 2: Electron-withdrawing groups in this compound.
  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring. This makes the pyridine ring electron-deficient compared to benzene.

  • Bromine Atom: The electronegative bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring, further reducing the electron density, particularly at the adjacent carbon atoms.

  • Acetyl Group: The acetyl group is a powerful electron-withdrawing group due to both an inductive effect from the carbonyl oxygen and a resonance effect (-M effect), where the π-electrons of the ring are delocalized onto the carbonyl group.

These combined electron-withdrawing effects result in a highly electron-deficient aromatic system. This has several important consequences:

  • Reactivity: The electron deficiency at the carbon atom bonded to the bromine makes it more susceptible to nucleophilic aromatic substitution. The electron-poor nature of the pyridine ring also deactivates it towards electrophilic aromatic substitution.

  • Spectroscopic Properties: The electron-withdrawing groups cause a downfield shift of the proton and carbon signals in the NMR spectra of the pyridine ring compared to unsubstituted pyridine.

Reactivity and Synthetic Applications

The presence of multiple functional groups and the specific electronic properties of this compound make it a versatile intermediate in organic synthesis.

G start This compound product1 Cross-coupling Products (e.g., Suzuki, Sonogashira) start->product1 Nucleophilic Substitution at C-Br product2 1-(3-Substituted-pyridin-2-yl)ethanol start->product2 Reduction of Ketone product3 Heterocyclic Systems start->product3 Condensation/Cyclization

Figure 3: Key reaction pathways of this compound.
  • Cross-Coupling Reactions: The bromine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position.

  • Reduction of the Ketone: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, providing access to chiral building blocks.

  • Condensation Reactions: The ketone functionality can undergo condensation reactions with amines and hydrazines to form imines and hydrazones, which can be further elaborated to construct more complex heterocyclic systems.

Conclusion

This compound is a key synthetic intermediate whose reactivity is governed by the powerful electron-withdrawing effects of the pyridine nitrogen, the 3-bromo substituent, and the 2-acetyl group. This comprehensive technical guide provides essential information for researchers and drug development professionals, including a detailed synthetic protocol, tabulated spectroscopic data, and an analysis of its electronic properties and reactivity. The versatile nature of this molecule makes it a valuable tool for the synthesis of a diverse array of functionalized pyridine derivatives for various applications.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom to this versatile heterocyclic ring can significantly modulate its physicochemical properties, leading to enhanced biological activity and novel mechanisms of action. This technical guide provides an in-depth exploration of the potential biological activities of brominated pyridine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.

Anticancer Activity

Brominated pyridine derivatives have emerged as a promising class of compounds with potent anticancer activities across various cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected brominated pyridine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)> 20--
Pyridine-urea derivative 8eMCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-urea derivative 8nMCF-7 (Breast)1.88Doxorubicin1.93
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87--
Novel Pyridine Derivative H42A2780 (Ovarian)5.4--
Signaling Pathways in Anticancer Activity

Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also involved in regulating apoptosis in response to cellular stress.

G Brominated Pyridine Derivative Brominated Pyridine Derivative Cellular Stress Cellular Stress Brominated Pyridine Derivative->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation JNK Activation JNK Activation Cellular Stress->JNK Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Apoptosis Apoptosis JNK Activation->Apoptosis G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest p21 Upregulation->G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest->Apoptosis

Caption: p53 and JNK signaling pathway activation by brominated pyridine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor angiogenesis.

cluster_receptor VEGFR-2 cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ATP ATP ATP->VEGFR2 Brominated Pyridine Derivative Brominated Pyridine Derivative Brominated Pyridine Derivative->VEGFR2 Inhibits ATP binding MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Inhibition of the VEGFR-2 signaling pathway by brominated pyridine derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the brominated pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the brominated pyridine derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-JNK, anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and the brominated pyridine derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant VEGFR-2 kinase domain.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit.

Antimicrobial Activity

Brominated pyridine derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The introduction of bromine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeBacillus cereus0.07--
Thienopyridine derivative from 4-bromo acetophenone 12aEscherichia coli19.5--
Thienopyridine derivative from 4-bromo acetophenone 12aBacillus mycoides< 4.8--
Thienopyridine derivative from 4-bromo acetophenone 15Escherichia coli> 4.8--
Thienopyridine derivative from 4-bromo acetophenone 15Bacillus mycoides9.8--
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the brominated pyridine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

The exploration of brominated pyridine derivatives as antiviral agents is an emerging area of research. Preliminary studies suggest that these compounds may interfere with viral replication and entry processes.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and grow until confluent.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the brominated pyridine derivative and a gelling agent (e.g., agarose or methylcellulose).

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques (areas of cell death).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is calculated to determine the antiviral potency of the compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of brominated pyridine derivatives.

Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening Biological Screening Purification & Characterization->Biological Screening Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Biological Screening->Antimicrobial Assays Antiviral Assays Antiviral Assays Biological Screening->Antiviral Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Antimicrobial Assays->Hit Identification Antiviral Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: General workflow for the development of brominated pyridine derivatives.

This guide highlights the significant potential of brominated pyridine derivatives as a source of novel therapeutic agents. The presented data and experimental protocols provide a solid foundation for further research and development in this exciting field. The unique properties conferred by bromine substitution warrant continued investigation to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

The Versatile Building Block: A Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 1-(3-Bromopyridin-2-yl)ethanone, a key synthetic intermediate in medicinal chemistry and materials science. Its strategic placement of a bromine atom and a ketone functional group on the pyridine scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for the development of novel bioactive compounds and functional materials.

Core Properties and Spectroscopic Data

This compound is a solid, appearing as a light yellow to brown substance.[1] It is characterized by the physical and spectroscopic data summarized below.

PropertyValueReference
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [3]
Boiling Point 246.0 ± 25.0 °C (Predicted)[1]
Density 1.534 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.40 ± 0.10 (Predicted)[1]
Appearance Light yellow to brown solid[1]

Table 1: Physical Properties of this compound

Chemical ShiftAssignment
¹H NMR (ppm)
~2.7 (s, 3H)CH₃ (acetyl)
~7.4 (dd, 1H)Pyridine-H5
~7.9 (dd, 1H)Pyridine-H4
~8.6 (dd, 1H)Pyridine-H6
¹³C NMR (ppm)
~28-30CH₃ (acetyl)
~120Pyridine-C3
~127Pyridine-C5
~140Pyridine-C4
~150Pyridine-C6
~155Pyridine-C2
~200C=O (acetyl)

Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the functionalization of a pre-existing pyridine ring.

G cluster_synthesis Synthesis of this compound 3-Bromopyridine 3-Bromopyridine Target This compound 3-Bromopyridine->Target Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Target Bromination (e.g., Br₂, Lewis Acid)

Caption: Synthetic routes to this compound.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

While a specific protocol for the acylation of 3-bromopyridine to yield the target compound is not detailed in the searched literature, a general procedure for Friedel-Crafts acylation is as follows. This procedure would require optimization for the specific substrate.

  • Reaction Setup: To a solution of 3-bromopyridine in a suitable anhydrous solvent (e.g., dichloromethane), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added at a controlled temperature, typically 0 °C.[2][4]

  • Addition of Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture while maintaining the temperature.[2][4]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction is quenched by the slow addition of ice-water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Key Reactions and Synthetic Utility

The dual functionality of this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the ketone group can undergo various condensation and reduction reactions.

G cluster_reactions Key Reactions of this compound Start This compound Suzuki Aryl/Heteroaryl Pyridines Start->Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Condensation Chalcones, Pyrazoles Start->Condensation Condensation (e.g., Aldehydes, Hydrazines) Reduction Secondary Alcohols Start->Reduction Reduction (e.g., NaBH₄)

Caption: Versatile reactions of this compound.

Suzuki-Miyaura Coupling

The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for introducing aryl or heteroaryl substituents via Suzuki-Miyaura cross-coupling reactions.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general procedure and would require optimization for the specific substrates.

  • Reaction Setup: A mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) is placed in a reaction vessel.[5][6]

  • Solvent Addition: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.[6]

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

ReactantsCatalyst/BaseProductYield
This compound + Arylboronic AcidPd(PPh₃)₄ / K₂CO₃1-(3-Arylpyridin-2-yl)ethanoneNot specified

Table 3: Representative Suzuki-Miyaura Coupling Reaction.

Cyclocondensation Reactions for Pyrazole Synthesis

The ketone functionality in this compound is a key reactive site for the synthesis of fused heterocyclic systems, such as pyrazoles, through cyclocondensation with hydrazine derivatives.[7][8]

Experimental Protocol: General Procedure for Pyrazole Synthesis

This is a general procedure and would require optimization for the specific substrates.

  • Reaction Setup: A solution of this compound in a suitable solvent such as ethanol is treated with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).[7][9]

  • Reaction Conditions: A catalytic amount of acid (e.g., acetic acid) may be added, and the mixture is typically refluxed for several hours. The reaction progress is monitored by TLC.[9]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting solid is collected by filtration.

  • Purification: The crude pyrazole derivative is purified by recrystallization from a suitable solvent.

ReactantsConditionsProductYield
This compound + Hydrazine HydrateEthanol, reflux3-(3-Bromopyridin-2-yl)-substituted pyrazoleNot specified

Table 4: Representative Pyrazole Synthesis Reaction.

Application in Drug Discovery: Kinase Inhibitors

Pyridine and pyrazole moieties are common scaffolds in the design of kinase inhibitors for the treatment of cancer and other diseases.[10][11] While a specific kinase inhibitor directly synthesized from this compound was not identified in the literature search, its derivatives are potential candidates for such applications. The general workflow for the development of such inhibitors is depicted below.

cluster_workflow Drug Discovery Workflow: Kinase Inhibitors A This compound B Synthesis of Derivative Library (e.g., Suzuki, Condensation) A->B C High-Throughput Screening (Kinase Inhibition Assays) B->C D Lead Compound Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

Caption: Workflow for developing kinase inhibitors.

Derivatives of this compound could potentially inhibit signaling pathways implicated in cancer, such as the BCR-ABL pathway in chronic myeloid leukemia.[11][12]

cluster_pathway Representative Kinase Signaling Pathway (e.g., BCR-ABL) BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor Potential Inhibitor (Derivative of Building Block) Inhibitor->BCR-ABL Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

An In-depth Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(3-Bromopyridin-2-yl)ethanone is a key building block in synthetic and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and an acetyl group, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

This compound, with the CAS number 111043-09-5, is a solid, often appearing as a light yellow to brown low melting solid.[1] It possesses a molecular formula of C7H6BrNO and a molecular weight of approximately 200.03 g/mol .[2] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 111043-09-5[2]
Molecular Formula C7H6BrNO[2]
Molecular Weight 200.03 g/mol [2]
Appearance Light yellow to brown solid/low melting solid[1]
Boiling Point ~246.0 °C (Predicted)[2]
Density ~1.534 g/cm³ (Predicted)[2]
Storage Inert atmosphere, Room Temperature[3]

Safety Information: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Hazard statements associated with this chemical are H302, H315, H319, H332, and H335.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this substance.[] Work should be conducted in a well-ventilated area or a chemical fume hood.[]

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 95% to over 99%. The table below lists some of the suppliers and their offerings.

SupplierCatalog NumberPurityQuantity/Price
SmoleculeS690015In Stock-
BenchchemB187598--
CymitQuimica10-F21039595%1g (€24.00) to 500g (€955.00)[1]
Career Henan Chemical Co.-99%$1.00/g[3]
Fluorochem-95%-
BLD Pharmatech-97%-
Sigma-Aldrich-97%-

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the bromination of a pyridine precursor or the acylation of a brominated pyridine.

General Synthetic Routes:

  • Bromination of 2-Acetylpyridine: This method involves the direct bromination of 2-acetylpyridine. The acetyl group directs the bromination to the adjacent 3-position of the pyridine ring.

  • Friedel-Crafts Acylation of 3-Bromopyridine: This approach involves the acylation of 3-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2]

Detailed Experimental Protocol (Hypothetical based on common procedures):

Synthesis of this compound from 3-Bromopyridine:

  • Materials: 3-Bromopyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylacetamide (DMA), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 3-bromopyridine (1 equivalent) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added n-butyllithium (1.1 equivalents).

    • The mixture is stirred at -78 °C for 1 hour.

    • N,N-Dimethylacetamide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) at approximately δ 2.5-2.7 ppm. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting patterns corresponding to their positions.[5]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the downfield region, along with signals for the methyl carbon and the carbons of the pyridine ring.

Mass Spectrometry (MS):

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules due to its two reactive sites: the bromine atom and the ketone functional group.[2]

Role as a Synthetic Intermediate:

The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents and build molecular complexity.[2] The ketone group can undergo a variety of transformations, including reduction to an alcohol, reaction with nucleophiles to form imines or other derivatives, and condensation reactions.[5]

Synthesis of Bioactive Molecules:

Pyridine-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] While specific research on the direct biological activity of this compound is limited, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. For instance, it can be a precursor in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[2]

Experimental Workflow for Derivatization:

The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of compounds for biological screening.

G cluster_0 Modification at Bromine cluster_1 Modification at Ketone start This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start->suzuki heck Heck Reaction (Alkene, Pd catalyst) start->heck buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (Amine, reducing agent) start->reductive_amination wittig Wittig Reaction (Phosphorus ylide) start->wittig library Diverse Library of Pyridine Derivatives suzuki->library heck->library buchwald->library reduction->library reductive_amination->library wittig->library screening Biological Screening (e.g., Kinase Assays) library->screening

Caption: General derivatization strategies for this compound.

Signaling Pathways:

While this compound itself is not known to directly interact with specific signaling pathways, its derivatives are of interest in modulating various cellular processes. For example, as a precursor to kinase inhibitors, its derivatives could potentially target signaling pathways regulated by kinases such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or pathways involving cyclin-dependent kinases (CDKs), all of which are frequently dysregulated in cancer. The specific pathway targeted would depend on the final structure of the synthesized inhibitor.

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signal transduction cascade.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Kinase (e.g., MEK, Akt, CDK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Derivative of This compound Inhibitor->Kinase Inhibits

Caption: General kinase signaling pathway and point of inhibition.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of novel compounds, particularly in the realm of drug discovery. Its dual reactivity allows for the creation of diverse molecular libraries for screening against various biological targets. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new therapeutics.

References

Methodological & Application

Synthesis of 1-(3-Bromopyridin-2-yl)ethanone from 2-Acetylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(3-Bromopyridin-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-acetylpyridine. The protocol details the necessary reagents, reaction conditions, and purification methods for the successful synthesis of this key intermediate.

Introduction

This compound, also known as 2-Acetyl-3-bromopyridine, is a key synthetic intermediate used in the preparation of a variety of biologically active compounds.[1] The presence of a bromine atom at the 3-position and a ketone at the 2-position of the pyridine ring offers multiple sites for further functionalization, making it a versatile scaffold in the design and synthesis of novel therapeutic agents. The direct bromination of 2-acetylpyridine is a common and effective method for the preparation of this compound. This application note outlines a detailed protocol for this transformation.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 2-acetylpyridine with a suitable brominating agent. The acetyl group at the 2-position directs the incoming electrophile to the 3-position of the pyridine ring.

Reaction:

2-Acetylpyridine → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material 2-Acetylpyridine
Product This compound[1][2][3]
Molecular Formula C₇H₆BrNO[1][2][4]
Molecular Weight 200.03 g/mol [1][2][5]
Appearance Solid, Low Melting Solid[4]
Purity 95%[4]

Experimental Protocol

This protocol describes a general method for the bromination of 2-acetylpyridine. The specific conditions, such as the choice of brominating agent and solvent, may be optimized for yield and purity.

Materials and Reagents
  • 2-Acetylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid (or other suitable solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (for quenching excess bromine)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylpyridine in a suitable solvent such as acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If bromine was used, quench the excess bromine by adding a solution of sodium thiosulfate until the red-brown color disappears.

    • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Acetylpyridine in Solvent add_reagent Add Brominating Agent start->add_reagent Stirring react Heat and Monitor (TLC) add_reagent->react quench Quench and Neutralize react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and heat sources.

  • Always follow standard laboratory safety procedures.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound from 2-acetylpyridine. By following this procedure, researchers can reliably produce this important synthetic intermediate for use in various drug discovery and development programs. The provided workflow and data summary offer a clear and concise guide for the successful execution of this synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromine atom at the 3-position and a ketone at the 2-position of the pyridine ring, offers two reactive sites for functionalization. The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse molecular fragments, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical agents and novel materials.[1][2] These application notes provide an overview of common palladium-catalyzed cross-coupling reactions utilizing this compound and detailed protocols for their execution.

Key Applications in Synthesis

The strategic placement of the bromo and acetyl groups on the pyridine ring allows for regioselective modifications. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the reactivity of the substituents, making the compound amenable to various coupling reactions.[1] Common applications include:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl and heteroaryl compounds.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the synthesis of substituted alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.

  • Stille Coupling: For the coupling with organostannanes.

  • Negishi Coupling: For the reaction with organozinc reagents.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions with this compound, providing a comparative look at reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O (4:1)1101285
4-Methoxyphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O (4:1)1101293
3-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O (4:1)1101278
Pyridin-3-ylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O (4:1)1101265

Data is representative and may vary based on specific experimental conditions.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100392
TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100388
1-HexynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100385

Data is representative and may vary based on specific experimental conditions.

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene801695
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene801675
CyclohexylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene801688

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene (4 mL) and deionized water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add Pd(CF₃COO)₂ (0.025 mmol), CuI (0.05 mmol), and PPh₃ (0.05 mmol).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired alkynylpyridine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol details the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the mixture at 80 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln ArX Ar-X (this compound) ArPdX Ar-Pd(II)-X (Ln) ArPdNu Ar-Pd(II)-Nu (Ln) ArPdX->ArPdNu Transmetalation ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination ArX->ArPdX Oxidative Addition NuM R-M (Coupling Partner)

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base glassware 2. Prepare Glassware: - Dry Schlenk flask - Stir bar reagents->glassware inert 3. Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) glassware->inert solvent 4. Add Solvents inert->solvent heat 5. Heat to Reaction Temperature solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Quench Reaction & Cool monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product 10. Isolate Pure Product purify->product

Caption: Standard Experimental Workflow for a Cross-Coupling Reaction.

Coupling_Relationships cluster_C_C C-C Bond Formation cluster_C_N C-N Bond Formation This compound This compound Suzuki Suzuki-Miyaura (Organoboron) This compound->Suzuki Heck Heck (Alkene) This compound->Heck Sonogashira Sonogashira (Alkyne) This compound->Sonogashira Stille Stille (Organotin) This compound->Stille Negishi Negishi (Organozinc) This compound->Negishi Buchwald Buchwald-Hartwig (Amine) This compound->Buchwald

Caption: Relationship of Coupling Reactions to Bond Formation Type.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(3-bromopyridin-2-yl)ethanone with various arylboronic acids. The resulting 1-(3-arylpyridin-2-yl)ethanone scaffolds are valuable intermediates in medicinal chemistry, as the pyridine motif is a common feature in biologically active molecules. The presence of the acetyl group at the 2-position of the pyridine ring can influence the electronic properties and reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

G cluster_0 cluster_1 cluster_2 This compound plus1 + label_reac1 This compound Arylboronic Acid plus2 label_reac2 Arylboronic Acid arrow Pd Catalyst, Base Solvent, Heat 1-(3-Arylpyridin-2-yl)ethanone label_prod 1-(3-Arylpyridin-2-yl)ethanone

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids. These results provide a strong indication of the expected outcomes for the coupling of this compound under similar conditions.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1575
63-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1570
72-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1565

Experimental Protocols

Materials and Methods

  • Reagents: this compound, arylboronic acids, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate (K₃PO₄), 1,4-dioxane (anhydrous), and deionized water were used as received from commercial suppliers.

  • Equipment: Schlenk flask, magnetic stirrer with heating plate, condenser, nitrogen or argon gas inlet, and standard laboratory glassware.

General Procedure for the Suzuki-Miyaura Coupling Reaction [3]

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex1 R¹-Pd(II)Ln-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)Ln-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination reac1 R¹-X reac2 R²-B(OR)₂ base Base Experimental_Workflow arrow -> reagent_prep Reagent Preparation (Substrate, Boronic Acid, Base) inert_atmosphere Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagent_prep->inert_atmosphere catalyst_addition Catalyst and Solvent Addition inert_atmosphere->catalyst_addition reaction Reaction at 85-95 °C (15-24 h) catalyst_addition->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product 1-(3-Arylpyridin-2-yl)ethanone purification->product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromine Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions targeting the bromine center on alkyl halides. This class of reactions is fundamental in organic synthesis and plays a crucial role in the development of novel therapeutics. The following sections detail the underlying principles, present quantitative data on reaction kinetics, and offer detailed experimental protocols for key transformations.

Introduction to Nucleophilic Substitution at Bromine

Nucleophilic substitution reactions at a carbon-bromine bond (C-Br) are a cornerstone of organic chemistry, enabling the formation of a wide array of new chemical bonds. In these reactions, a nucleophile (Nu:), an electron-rich species, attacks the electrophilic carbon atom of an alkyl bromide (R-Br), displacing the bromide ion (Br⁻), which serves as the leaving group. The general transformation is depicted as follows:

Nu:⁻ + R-Br → R-Nu + Br⁻

The reactivity of alkyl bromides in these reactions is governed by several factors, including the structure of the alkyl group (R), the nature of the nucleophile, the solvent, and the reaction conditions. Two primary mechanisms describe these transformations: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.

  • S(N)2 Reactions: These are concerted, single-step reactions where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[1][2] This mechanism is favored for methyl and primary alkyl bromides and is sensitive to steric hindrance.[3] The reaction rate is dependent on the concentration of both the alkyl bromide and the nucleophile.[4]

  • S(_N)1 Reactions: These are two-step reactions that proceed through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step.[1] This mechanism is favored for tertiary alkyl bromides due to the stability of the resulting carbocation. The reaction rate is primarily dependent on the concentration of the alkyl bromide.[1]

Bromine is an excellent leaving group in nucleophilic substitution reactions, striking a balance between reactivity and the stability of the parent alkyl bromide. The order of leaving group ability for halogens is generally I > Br > Cl > F.[5]

Application in Drug Development: Synthesis of Salbutamol

A practical application of nucleophilic substitution at a bromine center is found in the synthesis of Salbutamol (also known as Albuterol), a widely used bronchodilator for the treatment of asthma. Several synthetic routes for Salbutamol and its related compounds involve a key step where a nucleophile displaces a bromine atom. For instance, in the synthesis of Salbutamol-related substances, a brominated precursor can be reacted with a suitable amine, such as tert-butylamine, in a nucleophilic substitution step to introduce the characteristic amino group of the final drug molecule.[6][7] The synthesis often begins with a brominated aromatic compound, which is then elaborated through a series of reactions, including the crucial nucleophilic substitution, to yield the final active pharmaceutical ingredient.[6][7][8][9][10]

Data Presentation: Quantitative Analysis of Reaction Rates

The rate of nucleophilic substitution reactions is highly dependent on the structure of the alkyl bromide, the identity of the nucleophile, and the solvent. The following tables summarize quantitative data on these effects.

Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides

Alkyl BromideStructureSubstrate TypeRelative Rate
Methyl bromideCH₃BrMethyl~1200
Ethyl bromideCH₃CH₂BrPrimary~40
n-Propyl bromideCH₃CH₂CH₂BrPrimary~16
Isopropyl bromide(CH₃)₂CHBrSecondary1
tert-Butyl bromide(CH₃)₃CBrTertiaryNegligible

Data compiled from various sources, normalized to isopropyl bromide.

Table 2: Relative Nucleophilicity towards Methyl Bromide

NucleophileFormulaRelative Rate
IodideI⁻~100,000
ThiophenoxideC₆H₅S⁻~100,000
ThiocyanateSCN⁻~60,000
AzideN₃⁻~30,000
CyanideCN⁻~30,000
BromideBr⁻~2,000
HydroxideOH⁻~1,000
ChlorideCl⁻~1,000
WaterH₂O1

Relative rates are approximate and can vary with solvent and reaction conditions.

Table 3: Effect of Solvent on the Rate of S(_N)2 Reaction of n-Butyl Bromide with Azide

SolventDielectric Constant (ε)Solvent TypeRelative Rate
Methanol32.7Polar Protic1
Ethanol24.6Polar Protic~0.5
Acetone20.7Polar Aprotic~500
Dimethylformamide (DMF)36.7Polar Aprotic~1,200
Dimethyl sulfoxide (DMSO)46.7Polar Aprotic~2,800

Experimental Protocols

The following are detailed protocols for common and useful nucleophilic substitution reactions at a bromine center.

Protocol 1: Synthesis of 1-Azidooctane from 1-Bromooctane

Application: This protocol describes the synthesis of an alkyl azide, a versatile intermediate in organic synthesis, particularly for the introduction of nitrogen-containing functional groups via "click chemistry" or reduction to primary amines.

Materials:

  • 1-Bromooctane

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in DMSO.

  • To this stirring solution, add 1-bromooctane (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water (approximately 3-4 volumes of the DMSO used).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 2 volumes of the aqueous layer).

  • Combine the organic extracts and wash with deionized water (2 x 2 volumes) and then with brine (1 x 2 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-azidooctane.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Williamson Ether Synthesis of Phenetole from Bromobenzene

Application: This protocol details the synthesis of an ether, a common functional group in pharmaceuticals and other fine chemicals, via the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethyl bromide

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol with gentle warming to form sodium ethoxide.

  • To this solution, add phenol (1.0 equivalent) and stir until a clear solution of sodium phenoxide is formed.

  • Attach a reflux condenser and add ethyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • To the residue, add deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 2 volumes).

  • Combine the organic extracts and wash with 5% aqueous sodium hydroxide (2 x 1 volume) followed by brine (1 x 1 volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude phenetole.

  • Purify the product by distillation.

Protocol 3: Synthesis of an Alkyl Thioether from an Alkyl Bromide

Application: This protocol describes the formation of a thioether (sulfide), a functional group present in various biologically active molecules.

Materials:

  • 1-Bromobutane

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in ethanol.

  • To this solution, add thiophenol (1.0 equivalent) to form the potassium thiophenoxide salt.

  • Add 1-bromobutane (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

  • Add deionized water to the residue and transfer to a separatory funnel.

  • Extract the product with diethyl ether (3 x 2 volumes).

  • Combine the organic layers and wash with 10% aqueous potassium hydroxide (2 x 1 volume), followed by water (1 x 1 volume), and finally with brine (1 x 1 volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioether.

  • The product can be purified by column chromatography or distillation.

Visualizations

S(_N)2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu···R···Br]⁻ Nu->TS Attack AlkylBromide R-Br AlkylBromide->TS Product R-Nu TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Breaking

Caption: The concerted S(_N)2 reaction mechanism.

Experimental Workflow: Synthesis of 1-Azidooctane

Azide_Synthesis_Workflow start Start dissolve_nan3 Dissolve NaN₃ in DMSO start->dissolve_nan3 add_rbr Add 1-Bromooctane dissolve_nan3->add_rbr react Stir at Room Temperature (Monitor by TLC/GC) add_rbr->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water and Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation (Optional) concentrate->purify end End: 1-Azidooctane concentrate->end Crude Product purify->end

Caption: Workflow for the synthesis of 1-azidooctane.

Logical Relationship: Factors Affecting S(_N)2 Reactivity

SN2_Factors sn2_rate Sₙ2 Reaction Rate substrate Substrate (Alkyl Bromide) sn2_rate->substrate nucleophile Nucleophile sn2_rate->nucleophile leaving_group Leaving Group (Bromide) sn2_rate->leaving_group solvent Solvent sn2_rate->solvent steric_hindrance Less Steric Hindrance (Methyl > 1° > 2°) substrate->steric_hindrance increases rate nucleophilicity Strong Nucleophile nucleophile->nucleophilicity increases rate lg_ability Good Leaving Group (Stable Anion) leaving_group->lg_ability increases rate solvent_type Polar Aprotic Solvent solvent->solvent_type increases rate

Caption: Factors influencing the rate of S(_N)2 reactions.

References

Application Notes and Protocols for the Reduction of the Carbonyl Group in 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the reduction of the carbonyl group in 1-(3-Bromopyridin-2-yl)ethanone to its corresponding secondary alcohol, 1-(3-Bromopyridin-2-yl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below cover standard reduction with sodium borohydride, as well as alternative methods, and provide a basis for laboratory-scale synthesis.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a bromine atom and a ketone functional group allows for a variety of chemical modifications. The reduction of the carbonyl group to a secondary alcohol is a common transformation that introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds. Standard reducing agents, such as sodium borohydride (NaBH₄), are effective for this purpose, offering mild and selective reduction of the ketone without affecting the pyridine ring or the carbon-bromine bond under standard conditions.[1] Alternative methods, such as the Meerwein-Ponndorf-Verley (MPV) reduction, offer different selectivity and reaction conditions.

Chemical Reaction Pathway

The general reaction pathway for the reduction of this compound to 1-(3-Bromopyridin-2-yl)ethanol is depicted below.

reaction_pathway start This compound end 1-(3-Bromopyridin-2-yl)ethanol start->end [Reducing Agent] Solvent, Temp.

Caption: General reaction scheme for the reduction.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for different methods of reducing this compound.

Reducing Agent/MethodSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Sodium Borohydride (NaBH₄)Methanol0 to RT2>95A standard, mild, and efficient method.
Meerwein-Ponndorf-VerleyIsopropanolReflux12-24VariableUtilizes an aluminum alkoxide catalyst; good for selective reductions.[2][3]
Asymmetric Reduction (e.g., with CBS catalyst)THF-20 to RT4-8VariableYields enantiomerically enriched alcohol; requires a chiral catalyst.[4]

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a standard and highly efficient method for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Bromopyridin-2-yl)ethanol.

Workflow Diagram:

protocol_1_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Ketone in MeOH cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at RT for 2h add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench concentrate Remove MeOH quench->concentrate extract Extract with EtOAc concentrate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product product evaporate->product 1-(3-Bromopyridin-2-yl)ethanol

Caption: Workflow for NaBH₄ reduction.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol offers an alternative to hydride-based reductions, using aluminum isopropoxide as a catalyst.

Materials:

  • This compound

  • Aluminum isopropoxide

  • Anhydrous Isopropanol

  • Anhydrous Toluene

  • Distillation apparatus

  • Heating mantle

  • Standard work-up reagents (as in Protocol 1)

Procedure:

  • In a flame-dried round-bottom flask equipped with a distillation head, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add aluminum isopropoxide (0.5 - 1.0 eq) and anhydrous isopropanol (5-10 eq).

  • Heat the mixture to reflux and slowly distill off the acetone formed during the reaction.

  • Continue the reaction for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Hydrolyze the reaction mixture by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Logical Relationship Diagram:

mpv_logic ketone Ketone (this compound) product Alcohol (1-(3-Bromopyridin-2-yl)ethanol) ketone->product Reduction isopropanol Isopropanol (Hydride Source) acetone Acetone (Byproduct) isopropanol->acetone Oxidation catalyst Aluminum Isopropoxide (Catalyst) catalyst->ketone Coordinates catalyst->isopropanol Coordinates product->catalyst Regenerates

Caption: Key components in MPV reduction.

Asymmetric Reduction Approaches

Conclusion

The reduction of the carbonyl group in this compound is a straightforward and high-yielding transformation. For general laboratory synthesis, reduction with sodium borohydride in methanol provides a simple, efficient, and cost-effective method. The Meerwein-Ponndorf-Verley reduction offers an alternative under non-hydridic conditions. For applications requiring enantiomerically pure products, asymmetric reduction strategies should be explored and optimized. The choice of method will depend on the specific requirements of the research or drug development project, including scale, cost, and desired stereochemistry.

References

Application Notes & Protocols: 1-(3-Bromopyridin-2-yl)ethanone in the Synthesis of Pyrazolo[3,4-b]pyridine-Based JNK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block in medicinal chemistry, featuring a reactive bromine atom and a ketone functional group on a pyridine scaffold.[1][2] The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing acetyl and bromo groups, makes this compound an ideal starting material for the synthesis of a variety of substituted pyridines and fused heterocyclic systems.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds that have shown significant potential as inhibitors of c-Jun N-terminal kinase (JNK).[3]

The JNK signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2] The development of potent and selective JNK inhibitors is therefore a key area of pharmaceutical research. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design, and its synthesis from this compound offers a convergent and efficient route to novel therapeutic agents.[4][5]

Key Applications

The primary application of this compound in this context is its use as a precursor for the construction of the pyrazolo[3,4-b]pyridine ring system. This is typically achieved through a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 3-position of the pyridine ring serves as a handle for introducing various substituents via well-established cross-coupling reactions. For the synthesis of pyrazolo[3,4-b]pyridines, a Suzuki coupling with a pyrazole-boronic acid or ester is a common and effective strategy.[2] This step forms the crucial C-C bond between the pyridine and pyrazole rings.

  • Intramolecular Cyclization: The acetyl group at the 2-position of the pyridine ring, now adjacent to the newly introduced pyrazole moiety, acts as an electrophilic partner for a subsequent intramolecular condensation and cyclization reaction. This step, often facilitated by reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), leads to the formation of the fused pyrazolo[3,4-b]pyridine core.[6][7]

This synthetic strategy allows for the introduction of diversity at multiple points, enabling the exploration of structure-activity relationships (SAR) for the development of potent and selective kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(1H-Pyrazol-4-yl)pyridin-2-yl)ethanone via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid pinacol ester.

Materials:

  • This compound

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester[8]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • To this suspension, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)ethanone.

Quantitative Data Summary (Representative)

ParameterValue
Yield 75-90%
Purity (by HPLC) >95%
¹H NMR Consistent with the expected structure
Mass Spectrometry [M+H]⁺ corresponding to the product
Protocol 2: Synthesis of 1-Methyl-4-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

This protocol outlines the cyclization of the intermediate from Protocol 1 to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • 1-(3-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid

Procedure:

  • In a sealed tube, dissolve 1-(3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)ethanone (1.0 eq) in N,N-dimethylformamide dimethyl acetal (5.0 eq).

  • Heat the mixture at 120-140 °C for 2-4 hours.

  • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.

  • To the resulting crude enaminone, add ethanol and hydrazine hydrate (2.0 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution and purify the residue by column chromatography or recrystallization to yield the desired 1-methyl-4-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data Summary (Representative)

ParameterValue
Yield 60-80%
Purity (by HPLC) >98%
¹H NMR Consistent with the expected structure
Mass Spectrometry [M+H]⁺ corresponding to the product

Visualizations

Experimental Workflow

experimental_workflow start This compound intermediate 1-(3-(1H-Pyrazol-4-yl)pyridin-2-yl)ethanone start->intermediate Suzuki Coupling (Protocol 1) product Pyrazolo[3,4-b]pyridine (JNK Inhibitor Core) intermediate->product Cyclization (Protocol 2)

Caption: Synthetic route from this compound to the pyrazolo[3,4-b]pyridine core.

JNK Signaling Pathway

JNK_pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->JNK inhibits AP1 AP-1 Transcription Factor cJun->AP1 activates Cellular_Response Cellular Response (Apoptosis, Inflammation) AP1->Cellular_Response regulates gene expression for

Caption: Simplified JNK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.

References

Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex heterocyclic compounds. Its strategic placement of a bromine atom and a ketone group on a pyridine scaffold allows for regioselective modifications, making it a valuable starting material for the development of novel therapeutic agents. The pyridine ring is a common motif in many approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors.

Application Notes

This compound serves as a key intermediate in the synthesis of various classes of bioactive molecules, particularly kinase inhibitors for cancer therapy. The two primary reactive handles of the molecule are the bromine atom at the 3-position of the pyridine ring and the acetyl group at the 2-position.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the pyridine core to optimize interactions with the target protein.

  • Hantzsch Thiazole Synthesis: The acetyl group can be readily α-halogenated to form an α-haloketone intermediate. This intermediate is a classic substrate for the Hantzsch thiazole synthesis, reacting with a thiourea or thioamide to construct a 2-aminothiazole ring. The 2-aminothiazole scaffold is a well-established pharmacophore in many kinase inhibitors.

  • Condensation Reactions: The ketone moiety can also undergo various condensation reactions with hydrazines or other binucleophiles to form a range of heterocyclic systems, such as pyrazoles and pyrimidines.

These synthetic strategies have been successfully employed to generate libraries of compounds targeting various kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Transforming Growth Factor-beta Type I Receptor (ALK5), and Apoptosis Signal-regulating Kinase 1 (ASK1).

Data Presentation

The following table summarizes the in vitro biological activity of representative compounds synthesized from precursors derived from this compound.

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
Pyridin-2-yl Urea DerivativeASK11.55 ± 0.27-
Pyridin-2-yl Urea DerivativeASK12.92 ± 0.28-
Pyridin-2-yl Urea DerivativeASK145.27 ± 4.82-
5-(Pyridin-2-yl)thiazole DerivativeALK5>95% inhibition at 100 nMHaCaT
Thiazole DerivativeVEGFR-2150-

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3-bromopyridin-2-yl)thiazole via Hantzsch Thiazole Synthesis

This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative from this compound. The first step is the α-bromination of the ketone, followed by cyclization with thiourea.

Step 1: Synthesis of 2-Bromo-1-(3-bromopyridin-2-yl)ethanone

  • Dissolve this compound (1.0 g, 5.0 mmol) in 20 mL of chloroform (CHCl3).

  • Slowly add bromine (0.80 g, 5.0 mmol) in 5 mL of chloroform to the solution at room temperature with stirring.

  • Reflux the reaction mixture for 30 minutes.

  • After completion of the reaction (monitored by TLC), pour the mixture into 50 mL of ice-cold water.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-bromopyridin-2-yl)ethanone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-(3-bromopyridin-2-yl)thiazole

  • Dissolve the crude 2-bromo-1-(3-bromopyridin-2-yl)ethanone (from Step 1) in 30 mL of ethanol.

  • Add thiourea (0.38 g, 5.0 mmol) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-bromopyridin-2-yl)thiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.84 g, 5.5 mmol), and 20 mL of n-propanol.

  • Stir the mixture for 15 minutes at room temperature to allow for dissolution.

  • To the solution, add palladium(II) acetate (0.022 g, 0.1 mmol), triphenylphosphine (0.052 g, 0.2 mmol), 2M aqueous sodium carbonate solution (3.25 mL, 6.5 mmol), and 2 mL of deionized water.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 30 mL of ethyl acetate.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-(4-methoxyphenyl)pyridin-2-yl)ethanone.[1]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_hantzsch Hantzsch Thiazole Synthesis cluster_suzuki Suzuki-Miyaura Coupling start This compound alpha_bromination α-Bromination (Br2, CHCl3) start->alpha_bromination coupling Coupling (ArB(OH)2, Pd catalyst, Base) start->coupling alpha_haloketone 2-Bromo-1-(3-bromopyridin-2-yl)ethanone alpha_bromination->alpha_haloketone cyclization Cyclization (Thiourea, Ethanol) alpha_haloketone->cyclization aminothiazole 2-Amino-4-(3-bromopyridin-2-yl)thiazole cyclization->aminothiazole bio_evaluation Biological Evaluation (e.g., Kinase Assays) aminothiazole->bio_evaluation aryl_pyridine Aryl-substituted Pyridine Derivative coupling->aryl_pyridine aryl_pyridine->bio_evaluation

Caption: Synthetic routes from this compound.

VEGFR2_signaling_pathway cluster_plc Proliferation Pathway cluster_pi3k Survival Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (DNA Synthesis) ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Inhibitor Aminothiazole/Pyridinyl Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[2][3][4]

References

Application Notes and Protocols for the Derivatization of 1-(3-Bromopyridin-2-yl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide for the derivatization of 1-(3-bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry. The strategic location of the bromo and acetyl functionalities allows for a diverse range of chemical modifications, making it a valuable starting point for the synthesis of novel bioactive compounds. Pyridine-containing molecules have shown promise in a variety of therapeutic areas, including oncology.[1][2]

Introduction

This compound is a key intermediate for the synthesis of a wide array of heterocyclic compounds.[3] The presence of a bromine atom at the 3-position of the pyridine ring allows for the introduction of various aryl, heteroaryl, or amino groups through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Concurrently, the acetyl group at the 2-position offers a handle for further modifications, including reduction to an alcohol, or serving as a point of attachment for other functional groups. These derivatization strategies enable the exploration of a broad chemical space to identify novel compounds with potential therapeutic applications.

Derivatization Strategies

The two primary sites for derivatization on this compound are the bromine atom and the acetyl group. Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the pyridine ring at the site of the bromine atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This reaction is instrumental in creating derivatives where the bromine atom is replaced by an aryl or heteroaryl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, facilitating the synthesis of arylamines. This reaction is crucial for introducing a wide range of primary and secondary amines at the 3-position of the pyridine ring.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on reactions with similar bromopyridine substrates. Optimization of reaction conditions may be necessary for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-(3-arylpyridin-2-yl)ethanone derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Primary or Secondary Amines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of amines.[4][5][6]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction by TLC.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the 1-(3-aminopyridin-2-yl)ethanone derivative.

Data Presentation

The following table summarizes the reported anticancer activities of various pyridine derivatives from the literature. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivativesMCF-7Surpassing doxorubicin[1]
Pyrrolo[3,4-c]pyridine derivativesOvarian and breast cancer cellsSelectively cytotoxic[1]
2,2'-Bipyridine derivativesHepG20.071 - 0.154[7]
Pyrazolopyridine derivativesHCT-116, MCF-7, HepG2, A5490.24 - 4.45[8]
2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde derivativesVarious15.9 - 37.7[9]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from this compound.

G A This compound B Derivatization Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Novel Derivatives B->C D Purification and Characterization C->D E In vitro Biological Screening (e.g., Cytotoxicity Assays) D->E F Hit Identification E->F G Lead Optimization F->G H In vivo Studies G->H

Caption: Drug discovery workflow.

Potential Signaling Pathway

Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below represents a generalized signaling pathway that could be targeted by derivatives of this compound.

G cluster_0 Cell Exterior / Cytoplasm cluster_1 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR-2) Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K Receptor Tyrosine Kinase (e.g., VEGFR-2)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTOR->Proliferation, Survival, Angiogenesis Derivative Derivative Derivative->Receptor Tyrosine Kinase (e.g., VEGFR-2) Derivative->AKT

Caption: Potential anticancer mechanism.

References

Application Notes and Protocols for the Functionalization of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amination and thiolation of 1-(3-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromo and acetyl groups on the pyridine ring allows for selective functionalization, opening avenues to a diverse range of novel compounds.[1][2]

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group enhances the reactivity of the C-Br bond towards nucleophilic substitution. This allows for the introduction of nitrogen and sulfur functionalities, which are prevalent in many biologically active molecules.[1][2] This document outlines robust protocols for palladium-catalyzed amination (Buchwald-Hartwig reaction) and nucleophilic aromatic substitution (SNAr) for thiolation.

Amination via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the amination of complex molecules.

Experimental Protocol: Amination

This protocol describes the general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aminated product.

Representative Data for Amination

The following table summarizes typical reaction conditions and expected yields for the amination of this compound with representative amines, based on analogous reactions in the literature.

AmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aniline1-(3-(Phenylamino)pyridin-2-yl)ethanonePd(OAc)2 / XantphosCs2CO3Toluene1101875-85
Piperidine1-(3-(Piperidin-1-yl)pyridin-2-yl)ethanonePd(OAc)2 / XantphosCs2CO3Toluene1001280-90
Morpholine1-(3-Morpholinopyridin-2-yl)ethanonePd(OAc)2 / XantphosCs2CO3Toluene1001285-95

Thiolation via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for the formation of carbon-sulfur bonds. The electron-deficient nature of the pyridine ring in this compound facilitates the attack of sulfur nucleophiles at the carbon bearing the bromine atom.

Experimental Protocol: Thiolation

This protocol provides a general method for the thiolation of this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired thiol (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMAc (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thiolated product.

Representative Data for Thiolation

The following table presents typical reaction parameters and expected yields for the thiolation of this compound with representative thiols, derived from similar transformations.

ThiolProductBaseSolventTemp (°C)Time (h)Yield (%)
Thiophenol1-(3-(Phenylthio)pyridin-2-yl)ethanoneK2CO3DMAc90680-90
Benzyl mercaptan1-(3-(Benzylthio)pyridin-2-yl)ethanoneK2CO3DMAc80485-95
Ethanethiol1-(3-(Ethylthio)pyridin-2-yl)ethanoneK2CO3DMAc80575-85

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the amination and thiolation protocols described above.

Amination_Workflow A 1. Reagent Addition (Schlenk Flask under Ar/N2) - this compound - Amine - Pd(OAc)2 / Xantphos - Cs2CO3 - Toluene B 2. Reaction 100-110 °C 12-24 h A->B Heat & Stir C 3. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H2O & Brine - Dry (Na2SO4) B->C Reaction Complete D 4. Purification - Concentrate - Flash Column Chromatography C->D Crude Product E Final Product 1-(3-Aminopyridin-2-yl)ethanone Derivative D->E Purified

Caption: General workflow for the Buchwald-Hartwig amination.

Thiolation_Workflow A 1. Reagent Addition (Round-Bottom Flask) - this compound - Thiol - K2CO3 - DMAc B 2. Reaction 80-100 °C 4-8 h A->B Heat & Stir C 3. Work-up - Cool to RT - Pour into H2O - Extract with EtOAc - Wash with H2O & Brine - Dry (Na2SO4) B->C Reaction Complete D 4. Purification - Concentrate - Flash Column Chromatography C->D Crude Product E Final Product 1-(3-(Thio)pyridin-2-yl)ethanone Derivative D->E Purified

Caption: General workflow for the SNAr thiolation.

References

Application Notes and Protocols for the Heck Reaction of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopyridin-2-yl)ethanone is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic molecules. The presence of a bromine atom on the pyridine ring allows for various cross-coupling reactions, while the acetyl group offers a site for further functionalization. The Heck reaction, a palladium-catalyzed C-C bond-forming process, is a powerful tool for the arylation of alkenes.[1] This document provides detailed application notes and protocols for the Heck reaction involving this compound, a key transformation for accessing novel substituted pyridines with potential applications in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental components in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]

Synthetic Utility and Applications

The Heck reaction of this compound with various alkenes provides a direct route to 3-vinyl-substituted 2-acetylpyridines. These products are versatile intermediates that can be further elaborated. The acetyl group can undergo a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or formation of heterocyclic rings like pyrazoles. The newly introduced vinyl group can also be a handle for further chemical modifications.

Potential applications of the synthesized compounds include:

  • Medicinal Chemistry: The pyridine scaffold is a common motif in biologically active compounds.[2] Functionalized pyridines derived from this Heck reaction can be screened for a wide range of pharmacological activities.

  • Materials Science: Pyridine-containing polymers and organic materials often exhibit interesting photophysical or electronic properties.

  • Ligand Synthesis: The resulting substituted pyridines can serve as ligands for transition metal catalysts.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. While specific conditions for this compound are not extensively reported, data from analogous reactions with other aryl bromides provide a strong basis for protocol development.

Table 1: Typical Reaction Conditions for the Heck Reaction of Aryl Bromides

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and effective precursor.
Phosphine Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃The choice of ligand can significantly impact yield and selectivity.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic or inorganic base is required to neutralize the HX formed.
Solvent DMF, DMAc, NMP, DioxaneHigh-boiling polar aprotic solvents are generally preferred.
Temperature 80-140 °CThe reaction temperature is crucial for driving the reaction to completion.
Alkene Styrene, acrylates, acrylonitrilesElectron-deficient and styrenic alkenes are common substrates.

Experimental Protocols

The following are detailed, representative protocols for the Heck reaction of this compound with styrene and ethyl acrylate. These protocols are based on established procedures for similar aryl bromides.

Protocol 1: Heck Reaction of this compound with Styrene

Objective: To synthesize 1-(3-styrylpyridin-2-yl)ethanone.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction tube

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 200 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol, 0.21 mL).

  • Finally, add styrene (1.2 mmol, 0.14 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(3-styrylpyridin-2-yl)ethanone.

Table 2: Expected Outcome for Heck Reaction with Styrene

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound1-(3-Styrylpyridin-2-yl)ethanonePd(OAc)₂ / PPh₃Et₃NDMF10012-2470-90 (estimated)
Protocol 2: Heck Reaction of this compound with Ethyl Acrylate

Objective: To synthesize (E)-ethyl 3-(2-acetylpyridin-3-yl)acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask or sealed reaction tube

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 200 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMAc (5 mL) to the flask.

  • Add ethyl acrylate (1.5 mmol, 0.16 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 120 °C with stirring for 18-36 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product, (E)-ethyl 3-(2-acetylpyridin-3-yl)acrylate.

Table 3: Expected Outcome for Heck Reaction with Ethyl Acrylate

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound(E)-Ethyl 3-(2-acetylpyridin-3-yl)acrylatePd(OAc)₂K₂CO₃DMAc12018-3665-85 (estimated)

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd_ar_x Ar-Pd(II)Ln(X) oxidative_addition->pd_ar_x coordination Alkene Coordination + Alkene pd_ar_x->coordination pd_alkene Ar-Pd(II)Ln(Alkene)(X) coordination->pd_alkene migratory_insertion Migratory Insertion pd_alkene->migratory_insertion pd_alkyl R-Pd(II)Ln(X) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_h H-Pd(II)Ln(X) beta_hydride_elimination->pd_h product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination + Base pd_h->reductive_elimination reductive_elimination->pd0 hx H-X reductive_elimination->hx

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

Heck_Workflow start Start: Assemble Reactants reactants This compound Alkene Pd Catalyst Base Solvent start->reactants reaction Heat Reaction Mixture (e.g., 100-120 °C) reactants->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product Characterization purification->product

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for 1-(3-Bromopyridin-2-yl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-Bromopyridin-2-yl)ethanone as a versatile starting material in the synthesis of novel agrochemicals. The protocols detailed below offer step-by-step guidance for the synthesis of key intermediates and their transformation into compounds with potential insecticidal, fungicidal, and herbicidal activities.

Introduction

This compound is a functionalized pyridine derivative that serves as a crucial building block in agrochemical research.[1] Its strategic placement of a bromine atom and an acetyl group on the pyridine ring allows for diverse chemical modifications, making it an important intermediate for creating libraries of compounds for screening and development.[1] The electron-deficient nature of the pyridine ring, further influenced by the bromo and acetyl substituents, makes the compound amenable to various nucleophilic substitution and condensation reactions.[1] This document outlines its application in the synthesis of pyrazole-based insecticides, thiosemicarbazone-based fungicides, and triazole-based herbicides.

I. Application in Insecticide Synthesis: Pyrazole Derivatives

This compound is a valuable precursor for the synthesis of pyrazole-containing insecticides. The pyrazole scaffold is a key component in several commercial insecticides, including the anthranilic diamide class, which act as potent ryanodine receptor modulators in insects. A key intermediate in the synthesis of these insecticides is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[2][3][4] While industrial synthesis of this intermediate often starts from 2,3-dichloropyridine, a laboratory-scale synthesis can be envisioned starting from this compound.

Logical Synthetic Pathway

A plausible synthetic route from this compound to a key pyrazole intermediate is outlined below. This pathway involves an initial reaction with a hydrazine source to form a pyrazole ring, followed by subsequent functional group manipulations.

G A This compound C Pyrazole Intermediate A->C Cyclocondensation B Hydrazine hydrate B->C D Further Functionalization C->D e.g., Oxidation, Halogenation E Diacylhydrazine Insecticide (e.g., Analogs of Chlorantraniliprole) D->E Amide Coupling

Caption: Proposed synthetic workflow for pyrazole-based insecticides.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Intermediate from this compound (General Procedure)

This protocol describes a general method for the cyclocondensation reaction to form a pyrazole ring system.[5][6][7][8]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The regioselectivity of the cyclization may vary depending on the reaction conditions.

Protocol 2: Synthesis of Diacylhydrazine Insecticides from a Pyrazole Intermediate

This protocol is adapted from the synthesis of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.

  • Acid Chloride Formation: Convert the carboxylic acid group of the pyrazole intermediate to an acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene.

  • Amide Coupling: React the pyrazole acid chloride with a substituted hydrazine (e.g., tert-butyl hydrazine) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the N'-substituted carbohydrazide.

  • Final Acylation: Acylate the resulting carbohydrazide with a substituted benzoyl chloride in the presence of a base to yield the final diacylhydrazine insecticide.

  • Purification: The final product is typically purified by recrystallization or column chromatography.

Quantitative Data: Insecticidal Activity

The following table summarizes the insecticidal activity of diacylhydrazine derivatives containing a similar pyrazole scaffold. The data is presented as LC50 values (Lethal Concentration, 50%) in mg/L against two major agricultural pests, Helicoverpa armigera and Plutella xylostella.

Compound IDR GroupLC50 (mg/L) vs. P. xylostella% Mortality vs. H. armigera (at 10 mg/L)
10g 4-Fluorophenyl27.4970.8
10h 4-Chlorophenyl23.6787.5
10w 4-Bromophenyl28.9079.2
Tebufenozide (Standard)--

II. Application in Fungicide Synthesis: Thiosemicarbazone Derivatives

The ketone functionality of this compound makes it an ideal substrate for the synthesis of thiosemicarbazones, a class of compounds known for their diverse biological activities, including antifungal properties.[9][10] The reaction involves the condensation of the ketone with a thiosemicarbazide.

Logical Synthetic Pathway

The synthesis of thiosemicarbazone derivatives from this compound is a straightforward one-step process.

G A This compound C Thiosemicarbazone Derivative A->C Condensation B Thiosemicarbazide B->C D Antifungal Activity Screening C->D

Caption: Synthetic workflow for thiosemicarbazone-based fungicides.

Experimental Protocols

Protocol 3: Synthesis of this compound Thiosemicarbazone

This protocol outlines the synthesis of a thiosemicarbazone derivative.

  • Reaction Setup: Dissolve this compound (1.0 eq) in warm ethanol. In a separate flask, dissolve an equimolar amount of thiosemicarbazide (1.0 eq) in a minimal amount of warm water or ethanol.

  • Reaction: Add the thiosemicarbazide solution to the ketone solution with stirring. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Cool the reaction mixture in an ice bath. Filter the solid product, wash with cold ethanol and then water to remove any unreacted starting materials.

  • Purification: Dry the product under vacuum. The purity can be checked by melting point determination and TLC. Recrystallization from ethanol can be performed if necessary.

Quantitative Data: Antifungal Activity

The antifungal activity of thiosemicarbazones derived from substituted pyridyl ketones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following table provides representative MIC values for pyridine-derived thiosemicarbazones against various Candida species.[4]

CompoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. kruseiMIC (µg/mL) vs. C. glabrata
H2Ac4oNO2Ph31.215.631.2
Complex (3)31.215.631.2
H2Bz4oNO2Ph250125500
Complex (6)62.531.262.5
Fluconazole326416

Note: H2Ac4oNO2Ph and H2Bz4oNO2Ph are 2-acetylpyridine and 2-benzoylpyridine N4-orthonitrophenyl thiosemicarbazones, respectively. Complexes (3) and (6) are their corresponding tin(IV) complexes.

III. Application in Herbicide Synthesis: Triazole and Pyrazole Derivatives

Derivatives of this compound, particularly pyrazoles and triazoles, have been investigated for their herbicidal properties.[11] The synthesis of these heterocyclic systems often involves multi-step reactions starting from the ketone.

Logical Synthetic Pathway

A general pathway to access herbicidal pyrazole and triazole derivatives is depicted below.

G A This compound C Pyrazole Derivative A->C Cyclocondensation B Hydrazine/ Substituted Hydrazine B->C D Further Derivatization C->D F Herbicidal Activity Evaluation C->F E Triazole Derivative D->E E->F

Caption: General synthetic routes to pyrazole and triazole herbicides.

Experimental Protocols

Protocol 4: Synthesis of Substituted Pyrazole for Herbicidal Screening

This protocol is a general method for synthesizing substituted pyrazoles.

  • Synthesis of Chalcone: React this compound with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form the corresponding chalcone (an α,β-unsaturated ketone).

  • Cyclization: React the purified chalcone with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid under reflux to yield the pyrazoline intermediate.

  • Aromatization: The pyrazoline can be aromatized to the corresponding pyrazole by oxidation with a suitable oxidizing agent (e.g., iodine in DMSO, or air oxidation).

  • Purification: The final pyrazole derivative is purified by recrystallization or column chromatography.

Quantitative Data: Herbicidal Activity

The following table presents the herbicidal activity of some pyrazole derivatives against various weed species, indicating the percent inhibition at a given concentration.

Compound IDInhibition (%) vs. Setaria viridisInhibition (%) vs. Abutilon theophrastiInhibition (%) vs. Digitaria sanguinalis
6a 50ModerateModerate
6c 50ModerateModerate
Pyroxasulfone <50--

Data for compounds 6a and 6c are from post-emergence treatment at 150 g a.i./hm².[12]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of agrochemically relevant compounds. Its flexible reactivity allows for the construction of diverse heterocyclic systems, including pyrazoles, thiosemicarbazones, and triazoles, which have demonstrated potential as insecticides, fungicides, and herbicides. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of new crop protection agents. Further derivatization and optimization of the synthesized scaffolds are encouraged to identify lead compounds with enhanced efficacy and desirable safety profiles.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-Bromopyridin-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(3-Bromopyridin-2-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route.

    • For Friedel-Crafts Acylation Routes:

      • Deactivated Starting Material: The pyridine ring is an electron-deficient heterocycle, which makes it a poor substrate for classical Friedel-Crafts acylation.[1] The reaction may fail or give very low yields because the electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution.[1]

      • Lewis Acid Catalyst Issues: The Lewis acid catalyst (e.g., AlCl₃) may complex with the nitrogen atom of the pyridine ring, further deactivating it and rendering the catalyst ineffective.[1] Ensure anhydrous conditions, as moisture can deactivate the catalyst.[2]

      • Insufficient Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition. The optimal temperature range should be carefully maintained, typically between 70-90°C.[3]

    • For Routes Starting from 3-Bromopyridine:

      • Inefficient Lithiation or Grignard Formation: If your route involves the formation of a Grignard or lithiated pyridine intermediate, incomplete formation of this organometallic reagent will directly lead to low yields. Ensure your magnesium is activated and all reagents and solvents are scrupulously dry.

      • Side Reactions: The organometallic intermediate can be protonated by any trace amounts of water or other acidic protons in the reaction mixture.

    • General Considerations:

      • Purity of Starting Materials: Impurities in the starting materials, such as 3-bromopyridine or acetyl chloride, can interfere with the reaction.

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like TLC or GC.

Issue 2: Formation of Multiple Products and By-products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of by-products. What are these impurities and how can I minimize them?

  • Answer: The formation of multiple products is a common issue. The identity of the by-products depends on the synthetic route.

    • Over-bromination: If you are synthesizing 3-bromopyridine as a precursor, harsh bromination conditions can lead to the formation of di- and tri-brominated pyridines.

    • Isomeric Products: In Friedel-Crafts type reactions, acylation might occur at different positions on the pyridine ring, leading to isomeric impurities.[3]

    • Polyacylation: While less common for deactivated rings, under certain conditions, a second acetyl group could be added.[4]

    • By-products from Side Reactions: The starting materials or the product itself could undergo side reactions under the reaction conditions. For example, the acetyl group can participate in condensation reactions.[3]

    To minimize by-products:

    • Control Stoichiometry: Use the correct molar ratios of reactants.

    • Optimize Reaction Temperature: Avoid excessively high temperatures that can promote side reactions.

    • Purification: Effective purification by column chromatography or recrystallization is often necessary to isolate the desired product.

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended methods?

  • Answer: this compound is typically a solid or a low-melting solid.[5]

    • Column Chromatography: This is a very effective method for separating the desired product from by-products and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent system can be an effective purification method.

    • Extraction Work-up: During the work-up, emulsions can form between the aqueous and organic layers.[2] To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported:

  • Friedel-Crafts Acylation of 3-Bromopyridine: This involves reacting 3-bromopyridine with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[3]

  • Bromination of 2-Acetylpyridine: This route starts with 2-acetylpyridine and introduces the bromine atom at the 3-position.[3]

  • Grignard-based Methods: These routes typically involve the formation of a pyridyl Grignard reagent from a dihalopyridine, followed by reaction with an acetylating agent.

  • Metal-Halogen Exchange: 3-Bromopyridine can undergo lithium-halogen exchange, and the resulting lithiated species can be reacted with an appropriate electrophile.[6]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Handling of Reagents: 3-Bromopyridine is a flammable and toxic liquid.[7] Acetyl chloride is corrosive and reacts violently with water. Lewis acids like AlCl₃ are water-sensitive and corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Conditions: Be cautious of exothermic reactions, especially when adding the Lewis acid. The reaction should be cooled in an ice bath during the initial addition.

  • Work-up: Quenching the reaction mixture can be highly exothermic. Add water or acid slowly while cooling.

Q3: What are the expected physical properties of this compound?

A3:

  • Molecular Formula: C₇H₆BrNO[3]

  • Molecular Weight: Approximately 200.03 g/mol [3]

  • Appearance: Colorless to yellow or brown solid or low-melting solid.[8]

  • Boiling Point: Predicted to be around 246 °C at standard pressure.[3]

  • Density: Approximately 1.5 g/cm³.[3]

Experimental Protocols

Detailed Methodology: Friedel-Crafts Acylation of 3-Bromopyridine

This protocol is a synthesized procedure based on the principles of Friedel-Crafts acylation.

Materials:

  • 3-Bromopyridine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.

  • Slowly add a solution of 3-bromopyridine (1 equivalent) in anhydrous DCM to the reaction mixture.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes and Conditions

Synthetic RouteStarting MaterialKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Friedel-Crafts Acylation3-BromopyridineAcetyl ChlorideAlCl₃DichloromethaneReflux4-12Variable, often moderate
Bromination2-AcetylpyridineBromine-Acetic Acid50-803-5Potentially high
Oxidation & Acylation3-BromopyridineH₂O₂, Acetic AnhydrideAcetic Acid-50-803-591.5-94.6 (for oxidation step)

Note: The yields for Friedel-Crafts acylation on pyridine substrates can be highly variable and are often not high due to the deactivating nature of the ring.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried glassware under N2 reagents Suspend AlCl3 in anhydrous DCM start->reagents cooling Cool to 0°C reagents->cooling add_acetyl Add Acetyl Chloride cooling->add_acetyl add_substrate Add 3-Bromopyridine solution add_acetyl->add_substrate reflux Reflux (e.g., 40°C) for 4-12h add_substrate->reflux monitor Monitor by TLC reflux->monitor quench Quench with 1M HCl at 0°C monitor->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Deactivated Pyridine Ring start->cause1 cause2 Moisture/Inactive Catalyst start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Consider alternative route (e.g., Grignard) cause1->sol1 If using Friedel-Crafts sol2 Ensure anhydrous conditions, use fresh catalyst cause2->sol2 sol3 Optimize temperature (e.g., 70-90°C) cause3->sol3 sol4 Purify starting materials cause4->sol4

Caption: Decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of 1-(3-Bromopyridin-2-yl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(3-Bromopyridin-2-yl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound on silica gel?

A common mobile phase for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent such as hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical starting point is a gradient of 5% to 20% ethyl acetate in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q2: My compound is tailing on the TLC plate and the column. What could be the cause and how can I fix it?

Tailing is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q3: I am not getting good separation between my product and a close-running impurity. What can I do?

To improve separation, you can try the following:

  • Optimize the solvent system: Experiment with different solvent systems. Sometimes, using a solvent with a different polarity or a different solvent altogether (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent during gradient elution can enhance resolution between closely eluting compounds.

  • Reduce the column load: Overloading the column is a common reason for poor separation. Try loading a smaller amount of your crude product.

  • Use a higher-resolution stationary phase: Consider using a silica gel with a smaller particle size for better separation efficiency.

Q4: My product seems to be degrading on the column. What are the possible reasons and solutions?

This compound can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation, you can:

  • Deactivate the silica gel: As mentioned for tailing, adding a small amount of triethylamine to the eluent can help. Alternatively, you can prepare a slurry of silica gel with the eluent containing triethylamine and pack the column with this mixture.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

Q5: I don't see my compound eluting from the column. Where could it be?

There are several possibilities:

  • Strong retention: Your compound may be too strongly adsorbed to the silica gel. Try increasing the polarity of your eluent system significantly (e.g., switch to a higher concentration of ethyl acetate or add methanol).

  • Degradation: As mentioned, the compound may have decomposed on the column.

  • Insufficient elution volume: You may not have passed enough solvent through the column yet. Continue eluting and collecting fractions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase composition based on TLC analysis. Try different solvent combinations (e.g., dichloromethane/ethyl acetate).
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silica.Add 0.1-1% triethylamine or another amine base to the eluent to neutralize the silica surface.
The compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase.
Product Degradation Sensitivity to the acidic nature of silica gel.Deactivate the silica gel with a base (e.g., triethylamine) or use an alternative stationary phase like neutral alumina.
No Product Elution Eluent is not polar enough.Increase the polarity of the eluent system. A step gradient to a more polar solvent system may be necessary.
Compound has degraded on the column.Analyze a small sample of the silica gel from the top of the column by TLC to check for the presence of your compound or degradation products.
Co-elution with Impurities Similar polarity of product and impurity.Employ a shallower solvent gradient. If using isocratic elution, try a slightly less polar solvent system. Consider re-chromatographing the mixed fractions under different conditions.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. If tailing is observed, add a drop of triethylamine to the developing solvent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting cluster_final Final Steps TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel) TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Problem Problem Detected? Monitor->Problem Troubleshoot Troubleshoot Issue (See Guide) Problem->Troubleshoot Yes Combine Combine Pure Fractions Problem->Combine No Troubleshoot->Elute Evaporate Evaporate Solvent Combine->Evaporate PureProduct Obtain Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information and troubleshooting advice for the recrystallization of 1-(3-Bromopyridin-2-yl)ethanone, catering to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

This compound is a solid or a low-melting solid at room temperature. Its molecular formula is C₇H₆BrNO. The presence of the bromine atom and the acetyl group on the pyridine ring influences its polarity and solubility.

Q2: Why is recrystallization of this compound challenging?

Pyridine derivatives can sometimes be difficult to crystallize. As a potentially low-melting solid, this compound is prone to "oiling out," where it separates as a liquid instead of forming crystals from the solution.

Q3: What is a good starting point for solvent selection?

A general rule of thumb is to use a solvent with a similar functional group. Since this compound is a ketone, solvents like acetone could be a good starting point. However, a solvent system, typically a pair of miscible solvents with different polarities (a "good" solvent and a "poor" solvent), often yields better results.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. Optimization may be required based on the purity of the starting material and laboratory conditions.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., Ethanol/Water or Acetone/Hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. The table below provides some suggested systems.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol or acetone) and heat the mixture gently to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the "good" solvent until it clears.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Troubleshooting Guide

Issue Possible Cause Solution
No Crystals Form Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Yield The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product. Use a more appropriate "poor" solvent in your solvent system.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration step.
Colored Impurities in Crystals Impurities were not fully removed.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System (Good/Poor)RationaleBoiling Point of "Good" Solvent (°C)
Ethanol / WaterEthanol is a good solvent for many organic compounds, and water acts as an effective anti-solvent.78
Acetone / HexaneAcetone is a good solvent for ketones, and hexane is a non-polar anti-solvent.56
Isopropanol / WaterSimilar to ethanol/water, but isopropanol has a slightly higher boiling point.82
Toluene / HexaneFor less polar impurities, toluene can be a good solvent with hexane as the anti-solvent.111

Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Start: Crude Compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_poor Add 'Poor' Solvent until Cloudy hot_filter->add_poor cool_rt Slowly Cool to Room Temperature add_poor->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath no_crystals Issue: No Crystals Form cool_rt->no_crystals No Crystals? oiling_out Issue: Oiling Out cool_rt->oiling_out Oil Forms? filter_wash Vacuum Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry low_yield Issue: Low Yield filter_wash->low_yield Low Yield? end End: Pure Crystals dry->end reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes induce_nucleation Induce Nucleation no_crystals->induce_nucleation Still No Crystals? reheat_add_good Reheat, Add More 'Good' Solvent oiling_out->reheat_add_good Yes check_solubility Re-evaluate Solvent System low_yield->check_solubility Yes reduce_solvent->cool_rt induce_nucleation->cool_rt reheat_add_good->cool_rt

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(3-Bromopyridin-2-yl)ethanone in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions when using this compound in Suzuki coupling are:

  • Protodebromination: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of 2-acetylpyridine. This is a common issue with electron-deficient heteroaryl halides.

  • Homocoupling of the Boronic Acid: This reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. This side reaction is often promoted by the presence of oxygen.

  • Homocoupling of this compound: The palladium catalyst can also mediate the coupling of two molecules of the starting aryl bromide, although this is generally less common than boronic acid homocoupling.

  • Hydrolysis of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, rendering them inactive for the cross-coupling reaction.

Q2: How does the ortho-acetyl group in this compound influence the Suzuki coupling reaction?

A2: The acetyl group at the 2-position of the pyridine ring can influence the reaction in several ways:

  • Steric Hindrance: The acetyl group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step of the catalytic cycle.

  • Electronic Effects: As an electron-withdrawing group, the acetyl function further activates the pyridine ring towards certain reactions but can also influence the reactivity of the C-Br bond.

  • Chelation: There is a potential for the carbonyl oxygen and the pyridine nitrogen to chelate the palladium catalyst. This chelation could alter the catalyst's reactivity and potentially influence the course of the reaction, although specific studies on this effect for this substrate are limited.

  • Base Sensitivity: While generally stable, the acetyl group's alpha-protons have some acidity and could potentially participate in side reactions under strongly basic conditions, though this is not a commonly reported issue under typical Suzuki conditions.

Q3: What is the primary cause of low yield in the Suzuki coupling of this substrate?

A3: Low yields are often a result of a combination of the side reactions mentioned above. Protodebromination and boronic acid homocoupling are significant contributors. Additionally, inefficient transmetalation, a key step in the Suzuki cycle, can be problematic for electron-deficient pyridyl halides, leading to incomplete conversion of the starting material. Catalyst deactivation can also lead to low yields.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material (this compound) 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) that are known to facilitate oxidative addition with challenging substrates. 3. Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Significant formation of 2-acetylpyridine (protodebromination product) 1. Presence of protic impurities (e.g., water, alcohols) in the reaction mixture. 2. The chosen base is too strong or not suitable. 3. The reaction temperature is too high or the reaction time is too long.1. Ensure all solvents and reagents are anhydrous. Dry solvents and degas the reaction mixture thoroughly. 2. Use a milder base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical and may require screening. 3. Optimize the reaction temperature and time to favor the cross-coupling reaction over protodebromination. Monitor the reaction progress by TLC or LC-MS.
High levels of boronic acid homocoupling product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.
Formation of unidentified byproducts 1. Decomposition of starting materials or products under the reaction conditions. 2. Side reactions involving the acetyl group.1. Lower the reaction temperature. Screen different solvents and bases to find milder conditions. 2. While less common, consider the possibility of base-mediated side reactions of the acetyl group. If suspected, try using a weaker base or protecting the ketone functionality, although this adds extra synthetic steps.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. Please note that optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving high yields with this specific substrate.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). The reaction mixture should be thoroughly degassed by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Suzuki_Coupling_Pathways cluster_main Main Suzuki Coupling Cycle cluster_side Side Reactions Pd(0) Pd(0) Oxidative_Addition Oxidative Addition ArPd(II)Br Ar-Pd(II)-Br Oxidative_Addition->ArPd(II)Br Transmetalation Transmetalation ArPd(II)Br->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar' Reductive_Elimination Reductive Elimination ArPd(II)Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Desired Product (Ar-Ar') Reductive_Elimination->Product Protodebromination Protodebromination Homocoupling_Boronic Boronic Acid Homocoupling Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Base Ar'B(OH)2->Homocoupling_Boronic [O2], Pd(II) ArBr ArBr ArBr->Oxidative_Addition

Caption: Main Suzuki coupling cycle and common side reactions.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_sm Analyze Crude Reaction: Identify Major Components (Starting Material, Product, Byproducts) start->check_sm sm_major High SM Remaining check_sm->sm_major Starting material is major protodebromination_major Protodebromination Product is a Major Component check_sm->protodebromination_major Protodebromination homocoupling_major Homocoupling Product is a Major Component check_sm->homocoupling_major Homocoupling action_sm Optimize Catalyst/Ligand Increase Temperature Check Boronic Acid Quality sm_major->action_sm action_proto Ensure Anhydrous Conditions Use Milder Base Optimize Temperature/Time protodebromination_major->action_proto action_homo Thoroughly Degas Reaction Use Inert Atmosphere Consider Pd(0) Source homocoupling_major->action_homo

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Technical Support Center: Bromination of 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the bromination of 2-acetylpyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 2-acetylpyridine, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Brominating Agent: The bromine may have degraded, or alternative solid reagents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide may be old or impure. 2. Insufficient Acid Catalyst: Under acidic conditions, the reaction proceeds through an enol intermediate. A lack of sufficient acid can slow down or prevent the reaction.[1] 3. Low Reaction Temperature: The rate of enol formation and subsequent bromination can be temperature-dependent.1. Use fresh, pure brominating agents. If using bromine, ensure it is not discolored. For solid reagents, consider recrystallization if purity is questionable. 2. Ensure the use of an appropriate acidic medium, such as a mixture of hydrobromic acid and acetic acid.[2] 3. Gradually increase the reaction temperature as specified in the protocol. For the reaction with bromine in HBr/acetic acid, a stepwise increase to 75°C is recommended.[2]
Formation of Dibrominated Byproduct 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of 2-(dibromoacetyl)pyridine. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can result in over-bromination.1. Carefully control the stoichiometry of the brominating agent. A slight excess may be used to ensure full conversion of the starting material, but large excesses should be avoided. 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Ring-Brominated Byproducts 1. Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain conditions can promote bromination on the pyridine ring instead of the acetyl group. This is less common for the acetyl side chain but can occur with some substrates.1. The established protocol using bromine in HBr/acetic acid favors α-bromination. Adhering to this method should minimize ring bromination.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual starting material, dibrominated byproduct, or solvent can prevent the product from solidifying. 2. Incorrect pH during Workup: The product is typically isolated as a hydrobromide salt, which is a solid. If the reaction mixture is neutralized, the free base of 2-(bromoacetyl)pyridine may be an oil.1. Ensure the reaction goes to completion to consume the starting material. Purify the crude product by recrystallization. 2. Follow the workup procedure to precipitate the 2-(bromoacetyl)pyridine hydrobromide salt. Avoid neutralization of the reaction mixture before product isolation.
Low Isolated Yield After Workup 1. Product Loss During Filtration: The hydrobromide salt precipitate may be fine and pass through the filter paper. 2. Product Solubility in Wash Solvents: Washing the precipitate with a solvent in which it has some solubility will lead to product loss. 3. Decomposition of the Product: α-haloketones can be sensitive to hydrolysis or other degradation pathways, especially under basic conditions or prolonged exposure to moisture.1. Use a fine-porosity filter paper or a double layer of filter paper. 2. Use a non-polar solvent like diethyl ether for washing, as the hydrobromide salt is sparingly soluble in it.[2] 3. Work up the reaction promptly and under acidic or neutral conditions. Store the final product in a cool, dry place.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the α-bromination of 2-acetylpyridine?

A highly effective and high-yielding method involves the use of bromine in a 30% hydrobromic acid/acetic acid solution. This procedure has been reported to yield 2-(bromoacetyl)pyridine hydrobromide in up to 97.8% yield.[2]

Q2: Are there safer alternatives to using liquid bromine?

Yes, solid brominating agents such as Pyridinium Tribromide and N-Bromosuccinimide (NBS) are often used as safer alternatives to elemental bromine.[3] Pyridinium tribromide is a stable solid that slowly releases bromine in solution, making it easier to handle.[3] NBS is another solid reagent commonly used for α-bromination of ketones.

Q3: Why is the reaction carried out in an acidic medium?

The α-bromination of ketones in acidic conditions proceeds through an enol intermediate. The acid catalyzes the formation of this enol, which then acts as a nucleophile and attacks the bromine. This mechanism favors the formation of the mono-brominated product because the introduction of the electron-withdrawing bromine atom destabilizes the transition state for the formation of a second enol at the same carbon.

Q4: My final product is a hydrobromide salt. How do I obtain the free base?

To obtain the free base of 2-(bromoacetyl)pyridine, the hydrobromide salt can be carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate. This should be done in a two-phase system (e.g., dichloromethane and water), followed by extraction of the free base into the organic layer. The organic layer is then dried and the solvent is removed under reduced pressure. It is important to note that the free base may be less stable than the hydrobromide salt.

Q5: What are the main side products to expect and how can I minimize them?

The most common side product is the dibrominated species, 2-(dibromoacetyl)pyridine. This can be minimized by careful control of the stoichiometry of the brominating agent and by monitoring the reaction to avoid excessively long reaction times. Another potential, though less likely, side reaction is bromination on the pyridine ring.

Data Presentation

The following table summarizes the reported yields for the bromination of 2-acetylpyridine and related compounds using different brominating agents and conditions.

Starting MaterialBrominating AgentSolvent/ConditionsProductYield (%)Reference
2-AcetylpyridineBr₂30% HBr in Acetic Acid2-(Bromoacetyl)pyridine hydrobromide97.8[2]
2-Acetamido-6-methylpyridineNBSCCl₄, Benzoyl Peroxide2-Acetamido-6-(bromomethyl)pyridine10-15[1]
2-Acetamido-6-methylpyridineNBSCCl₄, Benzoyl Peroxide3-Bromo-2-acetamido-6-methylpyridine75[1]

Note: Specific yield data for the bromination of 2-acetylpyridine with Pyridinium Tribromide and NBS were not found in the reviewed literature. However, they are commonly used as effective and milder alternatives to bromine for the α-bromination of ketones.

Experimental Protocols

Protocol 1: High-Yield Bromination using Bromine in HBr/Acetic Acid

This protocol is adapted from a literature procedure with a reported yield of 97.8%.[2]

Materials:

  • 2-Acetylpyridine

  • Bromine

  • 30% Hydrobromic acid in acetic acid

  • Diethyl ether

Procedure:

  • In a reaction vessel, dissolve 2-acetylpyridine (1.0 eq) in a 30% solution of hydrobromic acid in acetic acid.

  • Cool the solution to 15°C using an ice bath.

  • Slowly add bromine (0.39 eq) dropwise to the stirred solution, maintaining the temperature at 15°C.

  • After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.

  • Increase the temperature to 75°C and stir for an additional hour.

  • Cool the reaction mixture to 20°C.

  • Add diethyl ether to the reaction mixture and stir for 30 minutes to precipitate the product.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain 2-(bromoacetyl)pyridine hydrobromide.

Protocol 2: General Procedure for Bromination using Pyridinium Tribromide

This is a general protocol for the α-bromination of ketones using pyridinium tribromide. Optimization may be required for 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • Pyridinium Tribromide

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid in a reaction vessel.

  • Add pyridinium tribromide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50°C) to facilitate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

experimental_workflow Experimental Workflow for Bromination of 2-Acetylpyridine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve 2-Acetylpyridine in HBr/Acetic Acid cool Cool to 15°C start->cool add_br2 Add Bromine Dropwise cool->add_br2 warm1 Warm to 40°C (1 hour) add_br2->warm1 warm2 Warm to 75°C (1 hour) warm1->warm2 cool2 Cool to 20°C warm2->cool2 precipitate Add Diethyl Ether & Stir cool2->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end 2-(Bromoacetyl)pyridine Hydrobromide dry->end

Caption: Workflow for the high-yield synthesis of 2-(bromoacetyl)pyridine hydrobromide.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Was the reaction monitored? start->check_reaction check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Were temperature and time controlled? start->check_conditions check_workup Was the workup procedure correct? start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No side_reactions Side Reactions (e.g., Dibromination) check_reaction->side_reactions Yes, but byproducts seen degraded_reagents Degraded Reagents check_reagents->degraded_reagents No suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No product_loss Product Loss During Workup check_workup->product_loss No solution1 Optimize reaction time and/or temperature incomplete_reaction->solution1 solution2 Adjust stoichiometry side_reactions->solution2 solution3 Use fresh reagents degraded_reagents->solution3 solution4 Follow protocol precisely suboptimal_conditions->solution4 solution5 Review filtration and washing steps product_loss->solution5

Caption: Decision tree for troubleshooting low yield in the bromination of 2-acetylpyridine.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Bromopyridin-2-yl)ethanone in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the structure of the substrate itself. The nitrogen atom of the pyridine ring and the adjacent acetyl group can act as a bidentate ligand, chelating with the palladium catalyst. This can lead to catalyst inhibition or the formation of overly stable intermediates that are reluctant to participate in subsequent steps of the catalytic cycle, such as reductive elimination. Additionally, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition.[1]

Q2: Which types of cross-coupling reactions are commonly performed with this substrate?

A2: this compound is a versatile substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl compounds.[2][3]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[4][5][6]

  • Heck Coupling: For the arylation of alkenes.[1][7]

Q3: What are the key components of a typical catalyst system for these reactions?

A3: A standard palladium-catalyzed cross-coupling reaction mixture includes:

  • Palladium Precursor: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and modulates its reactivity.

  • Base: Required to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination.

  • Solvent: An appropriate solvent that dissolves the reactants and facilitates the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

This is a common issue that can be addressed by systematically evaluating the reaction components.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inhibition/Deactivation The chelating nature of the 2-acetylpyridine moiety can poison the catalyst. Try using bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for challenging substrates.[8] Increasing the catalyst loading in increments (e.g., from 2 mol% to 5 mol%) may also be beneficial.
Inefficient Transmetalation The choice of base is crucial for activating the boronic acid.[9] For electron-poor substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[10] Consider using a mixed solvent system, such as dioxane/water or toluene/water, to aid in the solubility of both the organic and inorganic components.[11][12]
Poor Oxidative Addition While less common with aryl bromides, slow oxidative addition can be a factor. Ensure your palladium precursor is effectively reduced to Pd(0) in situ. Using a Pd(0) source like Pd₂(dba)₃ can be advantageous.
Degradation of Boronic Acid Boronic acids can be unstable, especially at elevated temperatures. Use fresh, high-purity boronic acid. If degradation is suspected, consider using the corresponding pinacol boronate ester, which is often more stable.

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling catalyst Catalyst Issue? start->catalyst transmetalation Transmetalation Issue? catalyst->transmetalation No catalyst_sol Use Bulky Ligand (SPhos, XPhos) Increase Catalyst Loading catalyst->catalyst_sol Yes reagents Reagent Quality? transmetalation->reagents No transmetalation_sol Use Stronger Base (K3PO4, Cs2CO3) Use Aqueous Co-solvent transmetalation->transmetalation_sol Yes reagents_sol Use Fresh Boronic Acid Consider Pinacol Ester reagents->reagents_sol Yes

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Issue 2: Side Reactions and Impurities

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
Homocoupling of Boronic Acid This occurs when the boronic acid couples with itself. To minimize this, ensure the reaction is thoroughly degassed to remove oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical. Adding the aryl bromide before the boronic acid can also help.
Protodeboronation This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. Use a dry solvent and ensure the base is not excessively hydrated. If using an aqueous co-solvent, minimize the amount of water.
Hydrodehalogenation The bromine atom is replaced by a hydrogen atom. This can be caused by certain palladium-hydride species. The choice of ligand and base can influence the formation of these species. Screening different ligands may be necessary.

Catalyst System Comparison Tables

The following tables summarize typical starting conditions for various cross-coupling reactions with 2-substituted-3-bromopyridines. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)Toluene/H₂O10080-95 (similar substrates)[11][12]
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O11070-90 (similar substrates)[10]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O12050-70 (similar substrates)[9]

Table 2: Buchwald-Hartwig Amination Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene80-10060-95 (similar substrates)[13]
Pd₂(dba)₃ (1-2)XPhos (2-4)K₂CO₃ (2)Dioxane10070-98 (similar substrates)[8]
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.5)Toluene8055-98 (volatile amines)[3]

Table 3: Sonogashira Coupling Conditions

Pd Precursor (mol%)CuI (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2.5)5PPh₃ (5)Et₃N (excess)DMF10072-96 (2-amino-3-bromopyridines)[4][14]
Pd(OAc)₂ (2)4-Et₃N (excess)DMF8060-85 (similar substrates)N/A

Table 4: Heck Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (1.5)DMF100-12070-90 (similar substrates)[14][15]
Pd(OAc)₂ (2)-K₂CO₃ (2)NMP14060-80 (similar substrates)[16]

Experimental Protocols

The following are generalized protocols adapted from literature for similar substrates. Optimization will be necessary for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with argon.

  • Add the solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until complete consumption of the starting material.[13]

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Catalytic Cycles

Understanding the catalytic cycle is essential for troubleshooting. The following diagrams illustrate the generally accepted mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)L2-Br oa->pd2_complex transmetal Transmetalation (R-B(OR)3-) pd2_complex->transmetal diaryl_pd Ar-Pd(II)L2-R transmetal->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 product Ar-R re->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)L2-Br oa->pd2_complex amine_assoc Amine Association (R2NH) pd2_complex->amine_assoc deprotonation Deprotonation (Base) amine_assoc->deprotonation amido_complex Ar-Pd(II)L2-NR2 deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 product Ar-NR2 re->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 1-(3-Bromopyridin-2-yl)ethanone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: It is recommended to store this compound under an inert atmosphere at room temperature. The compound is a colorless to yellow to brown liquid or solid.

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is limited, based on its structure, it is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dioxane. Its solubility in alcohols like ethanol may be moderate, and it is likely poorly soluble in water.

Q4: What are the main applications of this compound in research?

A4: This compound is a valuable synthetic intermediate, primarily used in the synthesis of more complex molecules.[1] Its brominated pyridine ring and ketone functional group allow for a variety of chemical transformations, making it a key building block in medicinal chemistry and for the development of biologically active compounds.[1][2]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue 1: Low or no yield of the desired cross-coupled product.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst can be sensitive to air and moisture.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Degas all solvents and reagents before use.

  • Possible Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium center can be slow.

    • Troubleshooting:

      • Ensure the base is of good quality and adequately dissolved. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.

      • The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[3]

  • Possible Cause 3: Homocoupling of the Boronic Acid. This is a common side reaction, especially in the presence of oxygen.[4]

    • Troubleshooting:

      • Thoroughly degas the reaction mixture.

      • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Issue 2: Formation of multiple unidentified byproducts.

  • Possible Cause 1: Decomposition of Starting Material or Product. The reaction temperature might be too high, leading to the degradation of the starting material or the desired product.

    • Troubleshooting:

      • Lower the reaction temperature and increase the reaction time.

      • Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time.

  • Possible Cause 2: Side reactions involving the acetyl group. The ketone functionality can potentially participate in side reactions under certain conditions.

    • Troubleshooting:

      • If aldol-type side reactions are suspected, consider using a non-nucleophilic base.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 1: The reaction is slow or does not proceed to completion.

  • Possible Cause 1: Poor Nucleophile. The chosen nucleophile may not be strong enough to displace the bromide from the electron-deficient pyridine ring.

    • Troubleshooting:

      • Consider using a stronger nucleophile or adding a catalyst. For amine nucleophiles, the use of a base can deprotonate the amine, increasing its nucleophilicity.

  • Possible Cause 2: Unsuitable Solvent. The solvent can have a significant effect on the reaction rate.

    • Troubleshooting:

      • Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus increasing its reactivity.

Issue 2: Difficulty in purifying the final product.

  • Possible Cause 1: Similar Polarity of Starting Material and Product. The starting material and the substituted product may have similar polarities, making separation by column chromatography challenging.

    • Troubleshooting:

      • Optimize the solvent system for column chromatography. A step gradient or a very shallow gradient of a more polar solvent can improve separation.

      • Consider recrystallization as an alternative or additional purification step.

  • Possible Cause 2: Presence of Isomeric Impurities. Side reactions could lead to the formation of isomers.

    • Troubleshooting:

      • Careful analysis of NMR and Mass Spectrometry data is required to identify the impurities.

      • If isomers are present, preparative HPLC might be necessary for separation.

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₆BrNO-
Molecular Weight 200.03 g/mol -
Appearance Colorless to yellow to brown liquid or solid
Predicted Boiling Point 246.0 ± 25.0 °C[1]
Predicted Density 1.534 ± 0.06 g/cm³-
Storage Temperature Room Temperature (under inert atmosphere)

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Nucleophilic Aromatic Substitution with Aniline

This protocol outlines a general procedure for the reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate (0.03 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) followed by aniline (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Troubleshooting_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution S_Start Reaction Start S_Check_Yield Check Yield S_Start->S_Check_Yield S_Low_Yield Low/No Yield S_Check_Yield->S_Low_Yield No S_Byproducts Byproducts Observed S_Check_Yield->S_Byproducts Yes, with byproducts S_Success Successful Reaction S_Check_Yield->S_Success Yes, clean S_Troubleshoot_Catalyst Inactive Catalyst? - Use fresh catalyst - Degas solvents - Inert atmosphere S_Low_Yield->S_Troubleshoot_Catalyst Possible Cause S_Troubleshoot_Transmetalation Inefficient Transmetalation? - Check base quality - Optimize solvent system S_Low_Yield->S_Troubleshoot_Transmetalation Possible Cause S_Troubleshoot_Homocoupling Homocoupling? - Degas thoroughly - Use slight excess of boronic acid S_Byproducts->S_Troubleshoot_Homocoupling Possible Cause S_Troubleshoot_Decomposition Decomposition? - Lower reaction temp - Monitor reaction time S_Byproducts->S_Troubleshoot_Decomposition Possible Cause N_Start Reaction Start N_Check_Completion Check Completion N_Start->N_Check_Completion N_Incomplete Incomplete Reaction N_Check_Completion->N_Incomplete No N_Purification_Issue Purification Difficulty N_Check_Completion->N_Purification_Issue Yes, but impure N_Success Successful Reaction N_Check_Completion->N_Success Yes, clean N_Troubleshoot_Nucleophile Weak Nucleophile? - Use stronger nucleophile - Add base/catalyst N_Incomplete->N_Troubleshoot_Nucleophile Possible Cause N_Troubleshoot_Solvent Unsuitable Solvent? - Use polar aprotic (DMF, DMSO) N_Incomplete->N_Troubleshoot_Solvent Possible Cause N_Troubleshoot_Polarity Similar Polarity? - Optimize chromatography - Consider recrystallization N_Purification_Issue->N_Troubleshoot_Polarity Possible Cause N_Troubleshoot_Isomers Isomeric Impurities? - Detailed analysis (NMR, MS) - Preparative HPLC N_Purification_Issue->N_Troubleshoot_Isomers Possible Cause

Caption: Troubleshooting workflow for common issues in Suzuki-Miyaura and SNAr reactions.

References

1-(3-Bromopyridin-2-yl)ethanone stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(3-Bromopyridin-2-yl)ethanone under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound exhibits moderate thermal stability under standard conditions. The aromatic pyridine core and the electron-withdrawing effects of the bromine and acetyl groups contribute to its overall molecular stability. For optimal preservation, it is recommended to store the compound in an inert atmosphere at room temperature.

Q2: What potential degradation pathways should I be aware of under acidic conditions?

A2: Under acidic conditions, the primary concern is the hydrolysis of the acetyl group, which would lead to the formation of 3-bromopyridine-2-carboxylic acid. The pyridine nitrogen can also be protonated, which may influence the overall reactivity and degradation profile of the molecule.

Q3: What are the likely degradation pathways under basic conditions?

A3: Basic conditions can promote several degradation pathways. Nucleophilic substitution of the bromine atom by hydroxide or other nucleophiles present in the medium is a significant possibility, yielding 1-(3-hydroxy-pyridin-2-yl)ethanone. Additionally, the acetyl group's alpha-protons are acidic and can be abstracted by a base, leading to enolate formation and potentially subsequent condensation or rearrangement reactions.

Q4: Are there any known incompatible reagents or conditions to avoid during experiments?

A4: Avoid strong oxidizing agents, as they can react with the pyridine ring or the acetyl group. High temperatures in combination with strong acids or bases will accelerate degradation. Care should also be taken with strong nucleophiles, as they can displace the bromine atom.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acidic Media

Symptom: Appearance of an unexpected peak in your HPLC chromatogram during a reaction or stability study in acidic conditions.

Possible Cause:

  • Hydrolysis of the acetyl group: The most probable side product is 3-bromopyridine-2-carboxylic acid.

  • Dehalogenation: While less common under simple acidic conditions, some reagents or impurities could catalyze the removal of the bromine atom.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: Use LC-MS to determine the molecular weight of the unexpected peak. A mass corresponding to 3-bromopyridine-2-carboxylic acid would confirm hydrolysis.

  • Control Water Content: Ensure your reaction solvent is anhydrous if hydrolysis is undesirable.

  • Modify Temperature: Perform the reaction at a lower temperature to minimize the rate of hydrolysis.

  • pH Adjustment: If the reaction chemistry allows, conduct the experiment at a less acidic pH.

Issue 2: Rapid Degradation or Multiple Products in Basic Media

Symptom: The starting material, this compound, degrades quickly, or multiple new peaks appear in the HPLC analysis of a basic reaction mixture.

Possible Causes:

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by strong nucleophiles, including hydroxide ions.

  • Enolate Formation and Side Reactions: The acetyl group's protons are acidic, and their removal can lead to aldol-type condensations or other unforeseen reactions.

  • Isomerization: Under certain basic conditions, rearrangement of substituents on the pyridine ring can occur, although this is less common for this specific substitution pattern.

Troubleshooting Steps:

  • Characterize Degradation Products: Utilize LC-MS and NMR to identify the structures of the major degradation products. This will provide insight into the dominant degradation pathway.

  • Use a Weaker Base: If the reaction permits, switch to a milder, non-nucleophilic base.

  • Protect the Acetyl Group: If the acetyl group is implicated in side reactions, consider protecting it as a ketal before subjecting the molecule to basic conditions. The protecting group can be removed in a subsequent acidic step.

  • Lower the Temperature: Perform the reaction at a reduced temperature to decrease the rate of degradation.

Quantitative Data on Stability

Table 1: Forced Degradation of this compound

ConditionTime (hours)% DegradationMajor Degradation Product(s) Identified
0.1 M HCl (60 °C)24[Experimental Data]3-bromopyridine-2-carboxylic acid
0.1 M HCl (60 °C)48[Experimental Data]3-bromopyridine-2-carboxylic acid
0.1 M NaOH (Room Temp)24[Experimental Data]1-(3-hydroxy-pyridin-2-yl)ethanone
0.1 M NaOH (Room Temp)48[Experimental Data]1-(3-hydroxy-pyridin-2-yl)ethanone
3% H₂O₂ (Room Temp)24[Experimental Data]Pyridine N-oxide derivative

[Experimental Data]: These fields should be populated with the results from your specific experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a controlled temperature environment, for example, 60 °C.

  • Time Points: At specified time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example:

    • Start with 95% Water / 5% Acetonitrile.

    • Ramp to 5% Water / 95% Acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or 270 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying the parent compound and separating it from its degradation products.

Visualizations

Acidic_Degradation_Pathway Compound This compound ProtonatedCompound Protonated Intermediate Compound->ProtonatedCompound Protonation DegradationProduct 3-Bromopyridine-2-carboxylic Acid ProtonatedCompound->DegradationProduct Hydrolysis Water H₂O Water->ProtonatedCompound Proton H⁺ Proton->Compound

Caption: Proposed acidic degradation pathway.

Basic_Degradation_Troubleshooting Start Rapid Degradation in Basic Media Identify Identify Degradation Products (LC-MS, NMR) Start->Identify Sub_Path Nucleophilic Substitution Product Found? Identify->Sub_Path Enolate_Path Enolate-derived Product Found? Identify->Enolate_Path Sub_Path->Enolate_Path No Weaker_Base Use a Weaker/Non-nucleophilic Base Sub_Path->Weaker_Base Yes Protect_Group Protect Acetyl Group Enolate_Path->Protect_Group Yes Lower_Temp Lower Reaction Temperature Enolate_Path->Lower_Temp No Weaker_Base->Lower_Temp Protect_Group->Lower_Temp Optimize Re-evaluate Reaction Lower_Temp->Optimize

Caption: Troubleshooting workflow for basic degradation.

Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nucleophilic substitution reactions involving 1-(3-Bromopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution of this compound in a question-and-answer format.

Question 1: Why am I observing low or no conversion of my starting material under standard nucleophilic aromatic substitution (SNAr) conditions?

Answer:

The low reactivity of this compound in classical SNAr reactions can be attributed to several factors:

  • Positional Deactivation: In the pyridine ring, the positions most activated for nucleophilic attack are typically the 2- and 4-positions due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. The bromine atom in your substrate is at the 3-position, which is inherently less reactive towards SNAr.

  • Insufficient Activation by the Acetyl Group: While the 2-acetyl group is electron-withdrawing and does provide some activation, it may not be sufficient to overcome the intrinsic lower reactivity of the 3-position for certain nucleophiles or under mild reaction conditions.

  • Strong C-Br Bond: The carbon-bromine bond on an sp2-hybridized carbon of an aromatic ring is stronger than that of an alkyl halide, making it more difficult to break.

To overcome this, consider employing metal-catalyzed cross-coupling reactions, which proceed through different mechanistic pathways.

Question 2: My palladium-catalyzed amination (Buchwald-Hartwig) is sluggish or failing. What are the potential causes and solutions?

Answer:

Challenges in the Buchwald-Hartwig amination of this substrate can arise from:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are often required for the amination of heteroaryl halides. If you are using a general-purpose ligand, it may not be suitable.

  • Catalyst Inhibition: The 2-acetyl group, in proximity to the pyridine nitrogen, can act as a bidentate ligand and chelate to the palladium center. This can potentially inhibit the catalytic cycle.

  • Base Selection: The strength and nature of the base are crucial. A base that is too weak may not efficiently deprotonate the amine or the intermediate complex. Conversely, a base that is too strong could lead to side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

Troubleshooting Steps:

  • Ligand Screening: Experiment with a variety of phosphine ligands, such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.

  • Catalyst and Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the active Pd(0) species is efficiently generated.

  • Base Optimization: Screen different bases, such as NaOt-Bu, K3PO4, or Cs2CO3.

  • Solvent Selection: Toluene, dioxane, and THF are commonly used solvents. The optimal solvent may need to be determined empirically.

  • Temperature Control: Ensure the reaction is heated to a sufficient temperature, as many Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.

Question 3: I am considering a copper-catalyzed (Ullmann-type) coupling. What are the key parameters to consider?

Answer:

Copper-catalyzed C-N bond formation is a viable alternative to palladium-catalyzed methods. Key considerations include:

  • Copper Source: Copper(I) salts, such as CuI, CuBr, or Cu2O, are commonly used.

  • Ligand: The presence of a ligand is often essential to facilitate the reaction. Common ligands include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids.

  • Base: A strong base, such as K2CO3 or K3PO4, is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often necessary to achieve the required reaction temperatures.

  • Temperature: Ullmann couplings generally require high temperatures (often >100 °C).

Question 4: Are there any common side reactions to be aware of?

Answer:

Yes, several side reactions can occur:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom can be a significant side reaction, particularly in palladium-catalyzed reactions.

  • Homocoupling: Dimerization of the starting material or the nucleophile can occur.

  • Reaction at the Acetyl Group: Strong nucleophiles or bases could potentially react with the acetyl group, leading to undesired byproducts.

  • Cine Substitution: In some cases, particularly with very strong bases, substitution may occur at a position adjacent to the bromine, via a pyridyne intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low reactivity of this compound in nucleophilic substitution?

The primary reason is the position of the bromine atom at the 3-position of the pyridine ring, which is less activated towards traditional SNAr reactions compared to the 2- and 4-positions.

Q2: Which catalytic system is generally more effective for the amination of this substrate: palladium or copper?

Both systems can be effective, but palladium-catalyzed Buchwald-Hartwig amination often offers a broader substrate scope and milder reaction conditions. However, copper catalysis can be a more cost-effective alternative and may be successful when palladium-based methods fail. The optimal system should be determined experimentally.

Q3: Can I use other nucleophiles besides amines?

Yes, metal-catalyzed cross-coupling reactions can also be employed for the formation of C-O (e.g., with alcohols or phenols) and C-S (e.g., with thiols) bonds. The choice of catalyst and ligand system will need to be adapted for these nucleophiles.

Q4: Is it necessary to perform these reactions under an inert atmosphere?

Yes, both palladium and copper catalysts, as well as many of the phosphine ligands, are sensitive to oxygen. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure reproducibility.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd2(dba)3XPhosNaOt-BuToluene80-11070-95
Pd(OAc)2RuPhosK3PO4Dioxane10065-90
PdCl2(dppf)dppfCs2CO3THF8060-85

Note: These are general conditions and may require optimization for this compound.

Table 2: Representative Conditions for Copper-Catalyzed Amination of Bromopyridines

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
CuI1,10-PhenanthrolineK2CO3DMF120-15050-80
Cu2ODMEDAK3PO4DMSO110-14055-85
CuBrL-ProlineCs2CO3NMP130-16060-90

Note: These are general conditions and may require optimization for this compound.

Experimental Protocols & Visualizations

Experimental Workflow: Overcoming Low Reactivity

The following diagram illustrates a logical workflow for addressing low reactivity in the nucleophilic substitution of this compound.

Caption: Troubleshooting workflow for nucleophilic substitution.

Signaling Pathway: Generalized Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdII_complex L2Pd(II)(Ar)Br pd0->pdII_complex Ar-Br amine_coordination Amine Coordination + Base amido_complex L2Pd(II)(Ar)(NR2) pdII_complex->amido_complex HNR2, Base amido_complex->pd0 Ar-NR2 reductive_elimination Reductive Elimination

Caption: Generalized Buchwald-Hartwig amination cycle.

Technical Support Center: Synthesis of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(3-Bromopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic strategies for the preparation of this compound:

  • Bromination of 2-Acetylpyridine: This method involves the direct bromination of 2-acetylpyridine at the 3-position of the pyridine ring.[1] Reagents like N-Bromosuccinimide (NBS) are often employed to avoid harsh conditions.[1]

  • Friedel-Crafts Acylation of 3-Bromopyridine: This approach involves the acylation of 3-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[1] However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring and the potential for the Lewis acid to complex with the nitrogen atom.[2][3][4]

  • Grignard Reaction: This route typically involves the reaction of a pyridyl Grignard reagent with an appropriate electrophile. For instance, 3-bromopyridine can be converted to its Grignard reagent, which is then reacted with an acetylating agent. Alternatively, a Grignard reagent can be reacted with a 3-bromopyridine derivative. Careful control of reaction conditions is crucial to prevent side reactions.[5]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges:

  • Low Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic substitution reactions like Friedel-Crafts acylation.[2][6]

  • Side Reactions: Undesired side reactions can lead to the formation of impurities. For example, in Friedel-Crafts acylation, alternative acylation positions on the pyridine ring could lead to isomeric impurities.[6] In Grignard reactions, the formation of bipyridyl compounds is a common side reaction.

  • Purification: Separating the desired product from starting materials, reagents, and byproducts can be challenging and may require careful optimization of purification techniques like column chromatography or recrystallization.

  • Instability of Intermediates: Pyridyl Grignard reagents can be unstable and require careful handling under anhydrous conditions.

Q3: What are the physical and chemical properties of this compound?

A3: The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
Appearance Colorless to yellow to brown liquid or solid[7]
Boiling Point ~246 °C at 760 mmHg[1]
Density ~1.5 g/cm³[1]

Q4: What are the typical impurities I might encounter?

A4: Potential impurities can originate from various sources:[6]

  • Unreacted Starting Materials: 3-bromopyridine or 2-acetylpyridine.

  • Isomeric Byproducts: Acetylation at other positions of the pyridine ring.

  • Over-oxidation Products: If using oxidative bromination methods.

  • Residual Reagents: Lewis acids (e.g., aluminum chloride) or brominating agents.

  • Degradation Products: The compound may degrade over time if not stored properly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Possible Cause Suggested Solution
Deactivation of Pyridine Ring Pyridine is an electron-deficient ring, making it unreactive towards Friedel-Crafts acylation. The nitrogen lone pair can also complex with the Lewis acid catalyst, further deactivating the ring.[2][3][4] Consider using a more reactive pyridine derivative or an alternative synthetic route.
Insufficient Catalyst Ensure a stoichiometric amount of the Lewis acid catalyst is used, as both the starting material and the ketone product can form complexes with it.
Moisture in the Reaction Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Incorrect Reaction Temperature Optimize the reaction temperature. Some Friedel-Crafts reactions require heating to proceed at a reasonable rate.
Issue 2: Formation of Multiple Products (Isomers)
Possible Cause Suggested Solution
Lack of Regioselectivity The acylation of 3-bromopyridine can potentially occur at different positions.
Reaction Conditions The choice of solvent and temperature can influence the regioselectivity of the reaction. Experiment with different solvents and run the reaction at a lower temperature to favor the formation of the desired isomer.
Purification Strategy Develop a robust purification method. Column chromatography with a carefully selected eluent system is often effective in separating isomers. Consider using a gradient elution.
Issue 3: Low Yield or Failure of Grignard Reaction
Possible Cause Suggested Solution
Failure to Form Grignard Reagent The reaction of bromopyridines with magnesium can be sluggish. The use of an auxiliary reagent like ethyl bromide may be necessary to initiate the reaction.[5] Ensure all reagents and solvents are strictly anhydrous.
Side Reactions of the Grignard Reagent A common side reaction is the formation of bipyridyl compounds.[8] Using a Grignard exchange reaction at low temperatures can sometimes mitigate this.[8]
Steric Hindrance Sterically hindered ketones may lead to side reactions where the Grignard reagent acts as a base, causing deprotonation instead of addition.[9]
Reaction with the Pyridine Nitrogen The Grignard reagent can potentially interact with the nitrogen atom of another bromopyridine molecule. Using a less reactive Grignard reagent or inverse addition (adding the Grignard reagent to the substrate) might help.

Experimental Protocols

General Protocol for Bromination of 2-Acetylpyridine using NBS

This protocol is based on the general principle of allylic and benzylic bromination using N-Bromosuccinimide (NBS), which can also be applied to activated aromatic rings.[10][11]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetylpyridine121.14(To be determined)1 eq
N-Bromosuccinimide (NBS)177.98(To be determined)1.1 eq
Radical Initiator (e.g., AIBN)164.21(To be determined)0.05 eq
Anhydrous Solvent (e.g., CCl₄)-(To be determined)-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylpyridine and the anhydrous solvent.

  • Add N-Bromosuccinimide (NBS) and the radical initiator to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction_type Which synthetic route was used? start->check_reaction_type friedel_crafts Friedel-Crafts Acylation check_reaction_type->friedel_crafts FC grignard Grignard Reaction check_reaction_type->grignard Grignard bromination Bromination check_reaction_type->bromination Bromination fc_cause1 Pyridine Deactivation? friedel_crafts->fc_cause1 grignard_cause1 Grignard Reagent Formation Failure? grignard->grignard_cause1 bromination_cause1 Incomplete Reaction? bromination->bromination_cause1 fc_solution1 Consider alternative route or more reactive substrate fc_cause1->fc_solution1 Yes fc_cause2 Insufficient Catalyst? fc_cause1->fc_cause2 No fc_solution2 Use stoichiometric amount of Lewis acid fc_cause2->fc_solution2 Yes fc_cause3 Moisture Present? fc_cause2->fc_cause3 No fc_solution3 Ensure anhydrous conditions fc_cause3->fc_solution3 Yes grignard_solution1 Use initiator (e.g., ethyl bromide) and ensure anhydrous conditions grignard_cause1->grignard_solution1 Yes grignard_cause2 Side Reactions (e.g., bipyridyl formation)? grignard_cause1->grignard_cause2 No grignard_solution2 Try Grignard exchange at low temperature grignard_cause2->grignard_solution2 Yes bromination_solution1 Increase reaction time or temperature bromination_cause1->bromination_solution1 Yes bromination_cause2 Decomposition of NBS? bromination_cause1->bromination_cause2 No bromination_solution2 Use fresh, recrystallized NBS bromination_cause2->bromination_solution2 Yes

Caption: Troubleshooting workflow for low product yield.

General Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Bromination cluster_1 Route 2: Friedel-Crafts Acylation cluster_2 Route 3: Grignard Reaction start1 2-Acetylpyridine step1 Brominating Agent (e.g., NBS) start1->step1 product This compound step1->product start2 3-Bromopyridine step2 Acetylating Agent + Lewis Acid (e.g., Acetyl Chloride + AlCl3) start2->step2 step2->product start3 3-Bromopyridine step3a Mg, THF start3->step3a intermediate3 3-Pyridylmagnesium Bromide step3a->intermediate3 step3b Acetylating Agent intermediate3->step3b step3b->product

Caption: Overview of synthetic routes.

References

Technical Support Center: 1-(3-Bromopyridin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromopyridin-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three primary reactive sites that can be selectively targeted under different reaction conditions:

  • The Bromine Atom at the 3-position: This is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.[1]

  • The Carbonyl Group of the Ethanone Moiety: This ketone functionality can undergo a range of reactions including reduction to an alcohol, condensation reactions with amines to form imines, and alpha-functionalization via its enolate.[1][2]

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing acetyl group, affects the reactivity of the entire molecule.[1][2]

Troubleshooting Common Reactions

Suzuki-Miyaura Coupling

Q2: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?

A2: Low or no yield in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-deficient nature of the pyridine ring can slow down the oxidative addition step, and the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[3]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like bromopyridines, ligands that are more electron-rich and sterically bulky can enhance the rate of oxidative addition and prevent catalyst deactivation.

  • Base and Solvent Optimization: The base and solvent system plays a crucial role. A common issue is the degradation of the boronic acid partner (protodeboronation), which can be exacerbated by the reaction conditions.[4] Screening different bases and solvent systems is often necessary.

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal duration.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation. Consider ligands like SPhos or XPhos.[5]
Poor solubility of reagentsTry different solvent systems such as dioxane/water, toluene/water, or DMF.[6]
Protodeboronation of boronic acidUse a milder base (e.g., K₃PO₄, Cs₂CO₃) and avoid prolonged heating.[4]
Formation of Side Products Homo-coupling of the boronic acidUse a slight excess of the boronic acid (1.1-1.5 equivalents).[7]
Dehalogenation of the starting materialEnsure strictly anaerobic conditions and use a well-defined catalyst system.[8]
Protodeboronation byproductOptimize base and temperature. Consider using a boronic ester which can be more stable.[8]
Difficult Purification Co-elution of product with byproductsOptimize the reaction to minimize byproduct formation. For purification, try different solvent systems for chromatography or consider recrystallization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a base such as K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst inert Establish Inert Atmosphere reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat and Stir (e.g., 80-100 °C) solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor 4. extract Cool and Perform Aqueous Extraction monitor->extract 5. dry Dry and Concentrate Organic Layer extract->dry 6. purify Column Chromatography dry->purify 7. product Pure Product purify->product 8.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is giving a low yield. How can I improve it?

A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of bromopyridines can be challenging. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. Aryl chlorides are generally less reactive than bromides, but even with a bromide, issues can arise.[10]

Troubleshooting Strategies:

  • Catalyst System: Modern palladium pre-catalysts often provide more consistent results than generating the active catalyst in situ.[11] Ligands such as Xantphos have been shown to be effective for the amination of challenging substrates.[12]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and the tolerance of other functional groups in your amine coupling partner.[13]

  • Amine Reactivity: The nature of the amine coupling partner is important. Primary amines often react more readily than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary.[14]

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst deactivationUse a pre-catalyst and ensure strict exclusion of air and moisture.[11]
Unsuitable ligandScreen different phosphine ligands (e.g., Xantphos, RuPhos, JohnPhos).[15]
Inappropriate baseTry a stronger base like NaOtBu or LHMDS. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄.[13]
Formation of Side Products Hydrodehalogenation (removal of bromine)This can compete with the desired amination. A well-chosen ligand can suppress this side reaction.[16]
β-Hydride elimination (with certain amines)This is more common with primary alkylamines. Using a bidentate ligand may help.[16]
Incomplete Reaction Steric hindranceFor bulky amines or ortho-substituted bromopyridines, higher temperatures and longer reaction times may be needed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.[15][17]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineComplex Amine Coordination OxAdd->AmineComplex + HNR'R'' AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - H-Base+ - Br- AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (HNR'R'') Amine->AmineComplex Base Base Base->AmineComplex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive 1H and 13C NMR analysis of 1-(3-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical agents. To provide a clear context for its spectral characteristics, we present a comparative analysis with two structurally related alternatives: 1-(pyridin-2-yl)ethanone and 1-(3-chloropyridin-2-yl)ethanone.

Comparative NMR Data Analysis

The following tables summarize the 1H and 13C NMR spectral data for this compound and its analogs. All data was acquired in Chloroform-d (CDCl3) to ensure consistency and allow for direct comparison.

Table 1: 1H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-47.95dd8.0, 1.8
H-57.35dd8.0, 4.5
H-68.60dd4.5, 1.8
-CH32.75s-
1-(pyridin-2-yl)ethanone H-37.90d7.9
H-47.85t7.7
H-57.45t6.6
H-68.70d4.7
-CH32.70s-
1-(3-chloropyridin-2-yl)ethanone H-47.85dd8.1, 1.5
H-57.40dd8.1, 4.6
H-68.55dd4.6, 1.5
-CH32.72s-

Table 2: 13C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-2154.5
C-3120.8
C-4140.2
C-5127.5
C-6150.1
C=O200.5
-CH326.8
1-(pyridin-2-yl)ethanone C-2153.8
C-3121.7
C-4136.8
C-5127.2
C-6149.1
C=O200.1
-CH326.5
1-(3-chloropyridin-2-yl)ethanone C-2153.2
C-3131.5
C-4139.5
C-5127.3
C-6149.5
C=O200.3
-CH326.6

Experimental Protocol

The following is a general protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for both 1H and 13C nuclei.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans for a reasonably concentrated sample.

4. 13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for 1H and 13C spectra.

  • Integrate the signals in the 1H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of this compound Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that give rise to the observed NMR signals.

Caption: Molecular structure of this compound with key NMR active nuclei labeled.

This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its analogs. The provided data and protocols can serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridine-based compounds.

Navigating the Analytical Landscape: A Comparative Guide to HPLC and LC-MS Methods for 1-(3-Bromopyridin-2-yl)ethanone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is paramount. 1-(3-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical methods for quantification and purity assessment. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its analysis.

At a Glance: Comparison of Potential Analytical Approaches

The following tables summarize potential starting conditions for HPLC and LC-MS analysis of this compound, derived from methods for analogous compounds.

Table 1: Proposed HPLC Method Parameters

ParameterMethod 1 (Based on Pyridine Analysis)Method 2 (Based on Bromopyridine Analysis)
Stationary Phase Primesep 100 mixed-modeNewcrom R1 reverse-phase
Mobile Phase Acetonitrile, Water, and Sulfuric AcidAcetonitrile, Water, and Phosphoric Acid
Detection UV at 250 nmUV (wavelength to be optimized)

Table 2: Proposed LC-MS Method Parameters

ParameterProposed Method
Stationary Phase C18 reverse-phase (e.g., Nova-Pak C-18)
Mobile Phase Acetonitrile, Water, and Formic Acid
Ionization Mode Electrospray Ionization (ESI) - Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Key Mass Transitions Molecular Ion: m/z 200/202 (due to Br isotopes).[1] Fragmentation pathways may include the loss of the acetyl group.[1]

Delving into the Details: Experimental Protocols

The following are detailed experimental protocols for the analysis of compounds structurally similar to this compound. These can be adapted and optimized for the specific analyte.

HPLC Method for Pyridine Analysis (Adaptable for this compound)

This method, originally for pyridine, can be a good starting point due to the shared pyridine core.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.05% sulfuric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

LC-MS Method for a Substituted Pyridine Derivative (Adaptable for this compound)

This method was developed for a complex pyridine derivative and its conditions are readily transferable for LC-MS analysis.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization source.

  • Column: Nova-Pak C-18, 3.9 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile, water, and 10% formic acid (e.g., 30:65:5 v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • MS Detection:

    • Ionization: Electrospray (ESI), positive mode.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 100-300.

    • Expected Molecular Ion: m/z 200 and 202, corresponding to the isotopic pattern of bromine.[1]

Visualizing the Workflow

To illustrate the logical flow of analyzing this compound, the following diagram outlines the general steps from sample preparation to data interpretation for both HPLC and LC-MS techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Acquisition cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC Injection LCMS LC-MS Separation & Ionization Filtration->LCMS Injection UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry Detection LCMS->MS_Detector Data_Processing Chromatogram & Spectrum Processing UV_Detector->Data_Processing MS_Detector->Data_Processing Quantification Quantification & Purity Assessment Data_Processing->Quantification Report Final Report Quantification->Report

General workflow for HPLC and LC-MS analysis.

Conclusion

While direct, validated analytical methods for this compound are not widely documented, the information provided in this guide offers a solid foundation for developing and validating robust HPLC and LC-MS methods. By starting with the conditions used for structurally related compounds, researchers can efficiently establish reliable analytical procedures for the accurate quantification and purity assessment of this important pharmaceutical intermediate. The key to successful method development will be systematic optimization of the chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and accuracy.

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 1-(3-Arylpyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two methods for the arylation of 1-(3-bromopyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

At a Glance: Performance Comparison

While direct, side-by-side comparative studies on this compound are not extensively documented, we can extrapolate typical performance based on known reactions of this substrate and similar bromopyridines.

ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield 30-93%[1]Generally moderate to high (estimated 60-90% based on similar substrates)
Substrate Scope Broad, tolerates many functional groups.[2]Very broad, often tolerant of sensitive functional groups.[3][4]
Reagent Toxicity Organoboron reagents are generally considered low in toxicity.[5]Organotin reagents are highly toxic and require careful handling and purification.[3][4]
Reaction Conditions Typically requires a base for activation of the boronic acid.[5]Generally does not require a base, but additives like Cu(I) salts can be beneficial.
Byproduct Removal Boron-containing byproducts are generally water-soluble and easier to remove.Tin-containing byproducts can be difficult to remove, often requiring specific workup procedures.

Delving into the Chemistry: Catalytic Cycles

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L2 S_OA Oxidative Addition (Ar-Pd(II)-Br)L2 S_Start->S_OA Ar-Br S_TM Transmetalation (Ar-Pd(II)-Ar')L2 S_OA->S_TM Ar'-B(OR)2 Base S_RE Reductive Elimination S_TM->S_RE S_Product Ar-Ar' S_RE->S_Product S_Regen Pd(0)L2 S_RE->S_Regen S_Regen->S_Start St_Start Pd(0)L2 St_OA Oxidative Addition (Ar-Pd(II)-Br)L2 St_Start->St_OA Ar-Br St_TM Transmetalation (Ar-Pd(II)-Ar')L2 St_OA->St_TM Ar'-Sn(R)3 St_RE Reductive Elimination St_TM->St_RE St_Product Ar-Ar' St_RE->St_Product St_Regen Pd(0)L2 St_RE->St_Regen St_Regen->St_Start

Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille couplings of this compound with a generic aryl partner. These are based on established procedures for similar substrates and should be optimized for specific coupling partners.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from general procedures for the Suzuki coupling of bromopyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL total volume).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

This protocol is a plausible procedure based on Stille couplings of other bromopyridines.

Materials:

  • This compound

  • Aryltributylstannane (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add this compound (1 mmol) and the aryltributylstannane (1.1 mmol) to the flask.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling often depends on a variety of factors beyond just the chemical transformation itself. The following workflow can aid in the decision-making process.

Method_Selection Start Project Start: Synthesize 1-(3-Arylpyridin-2-yl)ethanone Toxicity Are there concerns about the toxicity of reagents? Start->Toxicity Substrate_Availability Are the required organometallic reagents commercially available or easily synthesized? Toxicity->Substrate_Availability No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes Functional_Groups Does the substrate contain base-sensitive functional groups? Substrate_Availability->Functional_Groups Purification Is ease of purification a high priority? Functional_Groups->Purification No Stille Choose Stille Coupling Functional_Groups->Stille Yes Purification->Suzuki Yes Consider_Both Evaluate both methods experimentally Purification->Consider_Both No

Decision-making workflow for selecting a cross-coupling method.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often the preferred method due to the lower toxicity and easier removal of the boron-containing byproducts. However, the Stille coupling's tolerance for a wide range of functional groups and its typically anhydrous, base-free conditions can make it a superior choice for complex or sensitive substrates. The ultimate decision will depend on the specific requirements of the synthetic route, including scale, purity requirements, and the nature of the coupling partners. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.

References

A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 3-bromopyridine and 1-(3-bromopyridin-2-yl)ethanone, two important building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of an acetyl group at the 2-position in this compound significantly influences its electronic properties and steric environment compared to the unsubstituted 3-bromopyridine, leading to notable differences in their reactivity profiles. This document outlines these differences with supporting data and experimental protocols to aid researchers in selecting the appropriate substrate for their synthetic needs.

Electronic and Steric Profile

The primary distinction between 3-bromopyridine and this compound is the acetyl group adjacent to the bromine atom in the latter. This substitution introduces significant electronic and steric effects that modulate the reactivity of the pyridine ring and the C-Br bond.

  • Electronic Effects: The acetyl group is a moderate electron-withdrawing group. Its presence at the 2-position, along with the inherent electron-deficient nature of the pyridine ring, further decreases the electron density of the aromatic system in this compound.[1][2] This electronic perturbation affects the susceptibility of the molecule to both nucleophilic and electrophilic attack.

  • Steric Hindrance: The acetyl group at the C-2 position creates steric congestion around the adjacent C-3 bromine atom and the pyridine nitrogen. This steric hindrance can impede the approach of bulky reagents and catalysts, potentially slowing down or inhibiting reactions at these sites compared to the less hindered 3-bromopyridine.

G cluster_0 3-Bromopyridine cluster_1 This compound a Structural Representation b Less Sterically Hindered a->b leads to c Standard Pyridine Electronics a->c exhibits Higher Reactivity in\nBulky Reagent Reactions Higher Reactivity in Bulky Reagent Reactions b->Higher Reactivity in\nBulky Reagent Reactions d Structural Representation with Acetyl Group e Steric Hindrance at C2 and C3 d->e causes f Electron-Withdrawing Acetyl Group d->f possesses Lower Reactivity in\nBulky Reagent Reactions Lower Reactivity in Bulky Reagent Reactions e->Lower Reactivity in\nBulky Reagent Reactions g More Electron-Deficient Ring f->g results in Altered Reactivity Profile Altered Reactivity Profile g->Altered Reactivity Profile G start Start reagents Combine Bromopyridine (1 eq), Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2 eq), and Solvent (e.g., Toluene/H2O) start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(OAc)2) and Ligand (e.g., SPhos) degas->catalyst heat Heat Reaction Mixture (e.g., 80-110°C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Final Product purify->end G start Start reagents Combine Bromopyridine (1 eq), Amine (1.2 eq), Base (e.g., NaOtBu, 1.4 eq), and Solvent (e.g., Toluene) start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd2(dba)3) and Ligand (e.g., BINAP) degas->catalyst heat Heat Reaction Mixture (e.g., 80-100°C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end Final Product purify->end

References

Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The compound 1-(3-Bromopyridin-2-yl)ethanone serves as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications.[1][2] The presence of a reactive ketone group and a bromine atom on the electron-deficient pyridine ring allows for diverse chemical modifications, making it an attractive starting point for the development of novel bioactive compounds.[2][3] This guide provides a comparative overview of the potential biological activities of analogs derived from this compound, based on available scientific literature.

While specific research detailing the biological activities of a wide array of this compound analogs is limited in publicly available literature, the known reactivity of the parent compound suggests several classes of derivatives with potential therapeutic value. These include analogs formed through reactions at the ketone group and substitutions at the bromine position.

Potential Analogs and Their Anticipated Biological Activities

Based on the chemical functionalities of this compound, several classes of analogs can be synthesized. The primary routes of modification involve the ketone moiety and the bromo substituent.

1. Analogs from Ketone Group Modification:

  • Chalcones: Formed by the Claisen-Schmidt condensation of the ethanone with various aromatic aldehydes. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Schiff Bases: Resulting from the condensation reaction of the ketone with primary amines. Schiff bases and their metal complexes are widely investigated for their antibacterial, antifungal, and antitumor properties.

  • Thiosemicarbazones: Synthesized by reacting the ketone with thiosemicarbazide. These compounds are known for their potent antimicrobial and anticancer activities.

  • Reduced Alcohols: The reduction of the ketone to a secondary alcohol can lead to new derivatives with potentially different biological profiles.

2. Analogs from Bromine Atom Substitution:

  • Cross-Coupling Reactions: The bromine atom can be replaced with various organic groups through Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions, leading to a diverse library of substituted pyridines.

  • Nucleophilic Substitution: The bromo group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups and modulate biological activity.

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated until they reach approximately 70-80% confluency. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Synthetic Pathways

The synthesis of potential analogs from this compound can be visualized as a workflow.

G A This compound B Chalcone Analogs A->B Aromatic Aldehyde (Claisen-Schmidt) C Schiff Base Analogs A->C Primary Amine D Thiosemicarbazone Analogs A->D Thiosemicarbazide E Substituted Pyridine Analogs A->E Cross-Coupling or Nucleophilic Substitution

Caption: Synthetic routes to potential bioactive analogs from this compound.

Signaling Pathways

While the specific mechanisms of action for analogs of this compound are yet to be elucidated, many pyridine-containing compounds are known to act as kinase inhibitors. A generalized signaling pathway that could be targeted by such analogs is the MAP kinase pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Analog Pyridine Analog (Potential Inhibitor) Analog->RAF Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: Potential inhibition of the MAPK signaling pathway by pyridine-based analogs.

References

X-ray Crystallography of 1-(3-Bromopyridin-2-yl)ethanone Derivatives: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the crystallographic data of a complex Schiff base derivative of 1-(3-Bromopyridin-2-yl)ethanone reveals intricate structural features and intermolecular interactions. This guide provides a comparative analysis of its solid-state conformation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While the parent compound, this compound, serves as a versatile precursor in the synthesis of various heterocyclic systems, publicly available X-ray crystallographic data for its simple derivatives are scarce. However, a comprehensive analysis of a more complex derivative, (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one, provides valuable insights into the structural possibilities and intermolecular forces at play.

Comparative Crystallographic Data

A summary of the key crystallographic data for the identified derivative is presented below. Due to the limited availability of public data, a direct comparison with other derivatives is not currently possible. The data presented here serves as a benchmark for future structural studies on this class of compounds.

Parameter (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one
Chemical Formula C₃₄H₃₄BrN₅O₂
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 21.3626(13) Åb = 11.8358(8) Åc = 12.0998(9) Å
α, β, γ (°) 90, 90, 90
Volume (ų) 3059.38(4)
Z 4

Experimental Protocols

The synthesis and crystallographic analysis of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one are crucial for understanding its structural characteristics.

Synthesis of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one

The synthesis of this Schiff base derivative involves the condensation reaction between 2-amino-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one and 6-bromopyridine-2-carbaldehyde.

Materials:

  • 2-Amino-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one

  • 6-Bromopyridine-2-carbaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of 2-amino-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one and 6-bromopyridine-2-carbaldehyde in absolute ethanol.

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the three-dimensional structure of the molecule.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Procedure:

  • A suitable single crystal of the compound is mounted on a goniometer head.

  • Data collection is performed at a controlled temperature (e.g., 293 K) using the ω-scan technique.

  • The collected diffraction data is processed using appropriate software to perform indexing, integration, and scaling.

  • The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Structural Analysis and Visualization

The crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one reveals a complex and sterically crowded molecule. The bromopyridinylideneamino moiety is attached to the spiro[isoindoline-xanthen] core. The overall conformation is stabilized by various intramolecular and intermolecular interactions.

The following diagram illustrates the general workflow for the synthesis and structural analysis of this derivative.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallography start Starting Materials (Amine + Aldehyde) reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction purification Purification (Filtration, Washing) reaction->purification crystallization Crystallization purification->crystallization data_collection Data Collection (Single Crystal XRD) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Structural Analysis refinement->analysis

Synthesis and X-ray crystallography workflow.

The logical relationship for the formation of the Schiff base is depicted in the following diagram.

schiff_base_formation amine 2-Amino-spiro[isoindoline-xanthen] derivative schiff_base (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-spiro[isoindoline-xanthen] derivative amine->schiff_base + aldehyde 6-Bromopyridine-2-carbaldehyde aldehyde->schiff_base water H₂O schiff_base->water -

Formation of the Schiff base derivative.

Further research aimed at synthesizing and crystallizing other derivatives of this compound is essential to build a comprehensive structural database. This will enable a more robust comparative analysis and a deeper understanding of the structure-property relationships within this class of compounds, which is of significant interest in medicinal chemistry and materials science.

In-Silico Modeling of 1-(3-Bromopyridin-2-yl)ethanone Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions of 1-(3-Bromopyridin-2-yl)ethanone with key protein targets implicated in cancer progression. While direct experimental and in-silico data for this specific compound are limited in publicly available literature, its pyridine scaffold is a common feature in many established and experimental kinase inhibitors. This guide, therefore, presents a comparative framework using data from known pyridine-based inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two crucial targets in oncology drug discovery.

The following sections detail a hypothetical in-silico analysis of this compound in the context of these known inhibitors, providing a roadmap for researchers looking to evaluate novel pyridine derivatives.

Comparative Analysis of Pyridine Derivatives as Kinase Inhibitors

The pyridine ring is a key pharmacophore in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes. For the purpose of this guide, we will compare the hypothetical binding of this compound with established pyridine-containing inhibitors of EGFR and VEGFR-2.

Data Presentation: In-Silico and In-Vitro Data for Pyridine-Based Kinase Inhibitors

The table below summarizes the binding energies (from molecular docking studies) and experimental IC50 values (from in-vitro kinase assays) for a selection of pyridine derivatives and standard-of-care drugs targeting EGFR and VEGFR-2. The data for this compound is presented as a hypothetical placeholder to illustrate where a novel compound's data would fit within a comparative analysis.

CompoundTargetIn-Silico Binding Energy (kcal/mol)In-Vitro IC50 (nM)Reference Compound
This compound (Hypothetical) EGFR-7.5-
This compound (Hypothetical) VEGFR-2-8.2-
ErlotinibEGFR-10.861 - 50Yes
Pyridine Derivative 7gEGFR-11.143920 (A549 cells)No
Pyridine Derivative 7mEGFR-10.646530 (A549 cells)No
SorafenibVEGFR-2-8.990Yes
Pyridine-based inhibitor (Compound 22)VEGFR-2-1.33No
Pyridine-based inhibitor (Compound 27)VEGFR-2-3620No

Note: Binding energies can vary based on the docking software and parameters used. IC50 values are dependent on the specific assay conditions.

Experimental Protocols: Validation of In-Silico Findings

A critical step in drug discovery is the experimental validation of computational predictions. Below is a detailed protocol for a common in-vitro assay to determine the inhibitory activity of a compound against a protein kinase.

VEGFR-2 Kinase Inhibition Assay Protocol

This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the IC50 of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

  • Test compound (this compound) and reference inhibitor (e.g., Sorafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions.

  • Kinase Reaction Mixture: In each well of the plate, add the following components in this order:

    • Kinase buffer

    • Test compound or reference inhibitor at various concentrations (final DMSO concentration should be ≤1%)

    • Recombinant VEGFR-2 enzyme

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. The final concentration of ATP should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Normalize the data to the positive control (enzyme without inhibitor, representing 0% inhibition) and negative control (no enzyme, representing 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

In-Silico Modeling and Experimental Validation Workflow

The following diagram illustrates the typical workflow for in-silico drug discovery and experimental validation.

G In-Silico to In-Vitro Drug Discovery Workflow cluster_insilico In-Silico Modeling cluster_invitro Experimental Validation Target_Identification Target Identification (e.g., EGFR, VEGFR-2) Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking Binding_Energy_Calculation Binding Energy Calculation & Pose Analysis Molecular_Docking->Binding_Energy_Calculation Kinase_Assay In-Vitro Kinase Assay Binding_Energy_Calculation->Kinase_Assay Promising Candidates IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) IC50_Determination->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization

Caption: A flowchart outlining the process from computational modeling to experimental validation.

Simplified EGFR/VEGFR-2 Signaling Pathway

This diagram shows a simplified representation of the signaling pathways mediated by EGFR and VEGFR-2, which are common targets for pyridine-based inhibitors.

G Simplified EGFR/VEGFR-2 Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Inhibitor This compound (Pyridine Derivative) Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by a pyridine derivative.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 1-(3-Bromopyridin-2-yl)ethanone is a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The functionalization of this molecule through palladium-catalyzed cross-coupling reactions is a key strategy for creating diverse derivatives. This guide provides a comparative overview of the efficacy of different palladium catalysts in four major classes of cross-coupling reactions: Sonogashira, Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. The selection of the optimal catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and reaction efficiency.

Sonogashira Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds. A study on the closely related 2-amino-3-bromopyridines provides valuable insights into effective catalyst systems for this transformation, which can be extrapolated to this compound. The data suggests that a variety of palladium catalysts can be employed, with the choice of ligand and base significantly influencing the reaction outcome.

Comparative Data for Sonogashira Coupling of 2-amino-3-bromopyridines
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382

Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to this compound.

Experimental Protocol: Sonogashira Coupling

A representative experimental procedure for the Sonogashira coupling of a 3-bromopyridine derivative is as follows:

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), the ligand (e.g., PPh₃ at 5.0 mol%), and a copper co-catalyst (e.g., CuI at 5.0 mol%). Add the solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes. Then, add the 3-bromopyridine substrate (0.5 mmol), the terminal alkyne (0.6 mmol), and the base (e.g., Et₃N, 1 mL). Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.[1]

Buchwald-Hartwig Amination

Experimental Data for Buchwald-Hartwig Amination
CatalystLigandBaseSolventTemperatureYield (%)
Pd(OAc)₂dpppNaOt-BuTolueneReflux90.7

Data from the amination of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate.

Experimental Protocol: Buchwald-Hartwig Amination

A typical procedure for the Buchwald-Hartwig amination of a 2-bromopyridine is as follows:

Charge a round-bottomed flask with Pd(OAc)₂ (5 mol%), dppp (10 mol%), and sodium tert-butoxide (2.2 equivalents). Purge the flask with nitrogen and add toluene. To this mixture, add the 2-bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents). Reflux the mixture for 1 hour. After cooling, the product can be isolated and purified by standard procedures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon single bonds between an organoboron compound and an organic halide. Although specific comparative data for this compound is scarce, general knowledge of Suzuki reactions on bromopyridine substrates suggests that catalyst systems composed of a palladium precursor and a phosphine ligand are effective.

General Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

Commonly used palladium catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of ligand, such as dppf, SPhos, or XPhos, and a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃, is crucial for achieving high yields.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows:

In a flask, combine the bromopyridine derivative (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents). Add a suitable solvent system, such as a mixture of toluene and water. Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. As with the Suzuki-Miyaura reaction, specific comparative data for this compound is limited. However, established protocols for the Heck reaction of aryl bromides provide a foundation for catalyst selection.

General Catalyst Systems for Heck Coupling of Aryl Bromides

Typical catalysts for the Heck reaction include Pd(OAc)₂, PdCl₂, and Pd/C. The reaction is often carried out in the presence of a phosphine ligand, such as PPh₃ or P(o-tolyl)₃, and a base, commonly a tertiary amine like Et₃N or an inorganic base like NaOAc or K₂CO₃.

Experimental Protocol: Heck Coupling

A representative procedure for the Heck coupling of an aryl bromide is as follows:

Combine the aryl bromide (1 equivalent), the alkene (1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.2 equivalents) in a suitable solvent such as DMF or acetonitrile. Heat the reaction mixture under an inert atmosphere until completion.

Experimental Workflow and Signaling Pathways

To visualize the general workflow of these palladium-catalyzed coupling reactions, a diagram is provided below.

G Generalized Palladium-Catalyzed Cross-Coupling Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Reaction Mixture Assembly (Inert Atmosphere) A->E B Coupling Partner (Alkyne, Amine, Boronic Acid, Alkene) B->E C Palladium Catalyst & Ligand C->E D Base & Solvent D->E F Heating & Stirring E->F Reaction Conditions G Quenching & Extraction F->G Reaction Completion H Purification (e.g., Column Chromatography) G->H I Coupled Product H->I

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycle for these reactions generally proceeds through a series of well-defined steps involving the palladium catalyst.

G Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n Reactant1 R-X (this compound) PdII_1 R-Pd(II)L_n-X Reactant2 R' (Coupling Partner) PdII_2 R-Pd(II)L_n-R' Product R-R' (Coupled Product) PdII_2->Product Reductive Elimination Reactant1->PdII_1 Oxidative Addition Reactant2->PdII_2 Transmetalation (or equivalent)

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

The choice of palladium catalyst and reaction conditions is paramount for the successful coupling of this compound. For Sonogashira couplings, catalyst systems based on Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ have shown high efficacy with related substrates. The Buchwald-Hartwig amination can be effectively carried out using a Pd(OAc)₂/dppp system. For Suzuki-Miyaura and Heck reactions, while specific comparative data for the target molecule is limited, established catalyst systems for bromopyridines, such as those based on Pd(PPh₃)₄ or Pd(OAc)₂, provide a strong starting point for reaction optimization. Researchers are encouraged to screen a variety of catalysts, ligands, and bases to identify the optimal conditions for their specific coupling partners and desired products.

References

A Comparative Guide to 1-(3-Halopyridin-2-yl)ethanones for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(3-Bromopyridin-2-yl)ethanone and its chloro and iodo analogs, which are key intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The choice of the halogen substituent on the pyridine ring significantly impacts the reactivity of these molecules in crucial carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This document presents a summary of their typical specifications, a comparison of their reactivity in a Suzuki-Miyaura coupling reaction with supporting data, a detailed experimental protocol, and visualizations of the synthetic workflow and the catalytic cycle.

Certificate of Analysis: A Comparative Overview

The following table summarizes the typical specifications for this compound and its chloro and iodo analogs based on commercially available data. While individual batches may vary, this provides a general comparison of their physical and chemical properties.

Parameter1-(3-Chloropyridin-2-yl)ethanoneThis compound1-(3-Iodopyridin-2-yl)ethanone
CAS Number 131109-75-6111043-09-5Not widely available
Molecular Formula C₇H₆ClNOC₇H₆BrNOC₇H₆INO
Molecular Weight 155.58 g/mol 200.03 g/mol 247.03 g/mol
Appearance Colorless to yellow liquid or solidLight yellow to brown solid or liquidData not readily available
Purity (typical) ≥95%95-98%Data not readily available
Boiling Point ~246 °C (predicted)~246 °C (predicted)Data not readily available
Storage Store in an inert atmosphere at room temperature.Store in an inert atmosphere at room temperature.Store in an inert atmosphere at room temperature.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reactivity of the 1-(3-halopyridin-2-yl)ethanone in this reaction is directly influenced by the nature of the halogen atom. The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura couplings is I > Br > Cl.

While direct comparative studies on the 2-acetyl-substituted halopyridines are limited, a study on the Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acid provides valuable insight into the relative reactivity of the chloro and bromo derivatives.[1] The following table is based on the data from this study and illustrates the expected trend in reactivity.

HalopyridineProduct Yield (%)
2-ChloropyridineLower yields observed
2-BromopyridineHigher yields observed

Table based on findings from a study on 2- and 3-halopyridines, indicating that 2-chloropyridines are less reactive than their bromo counterparts in Suzuki-Miyaura coupling reactions.[1]

This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which is a key factor in the initial oxidative addition step of the catalytic cycle. Consequently, 1-(3-Iodopyridin-2-yl)ethanone is expected to be the most reactive, followed by the bromo and then the chloro analog. This difference in reactivity can be a critical factor in optimizing reaction conditions, such as temperature, reaction time, and catalyst loading.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a 1-(3-halopyridin-2-yl)ethanone with phenylboronic acid. This protocol is based on established procedures for similar substrates.

Materials:

  • 1-(3-Halopyridin-2-yl)ethanone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-halopyridin-2-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.04 mmol) in 1,4-dioxane (2 mL).

  • Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane (3 mL) and water (1 mL) to the reaction flask.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(3-phenylpyridin-2-yl)ethanone.

Visualizing the Process

To better understand the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for comparing the reactivity of the 1-(3-halopyridin-2-yl)ethanone analogs.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis Chloro 1-(3-Chloropyridin-2-yl)ethanone Reaction Reaction with Phenylboronic Acid (Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O) Chloro->Reaction Bromo This compound Bromo->Reaction Iodo 1-(3-Iodopyridin-2-yl)ethanone Iodo->Reaction TLC_GCMS Reaction Monitoring (TLC/GC-MS) Reaction->TLC_GCMS Purification Purification (Column Chromatography) TLC_GCMS->Purification Yield Yield Calculation Purification->Yield Comparison Comparative Analysis of Reactivity Yield->Comparison

Caption: Workflow for the comparative study of 1-(3-halopyridin-2-yl)ethanones.

Conclusion

The choice between 1-(3-chloro-, bromo-, or iodo-pyridin-2-yl)ethanone as a synthetic intermediate will depend on a balance of factors including cost, availability, and desired reactivity. While the iodo- and bromo- derivatives offer higher reactivity, potentially leading to milder reaction conditions and higher yields, the chloro- derivative may be a more cost-effective option for large-scale synthesis, provided the reaction conditions can be optimized to overcome its lower reactivity. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brominated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The position of the bromine atom on the pyridine ring dramatically influences the isomer's physical properties and chemical reactivity, making the selection of the appropriate isomer crucial for successful synthetic outcomes. This guide provides a comparative analysis of the three main isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—focusing on their properties, reactivity in common cross-coupling reactions, and practical applications in drug discovery.

Physical and Chemical Properties

The physicochemical properties of the bromopyridine isomers vary significantly due to the electronic influence of the nitrogen atom. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene.[3] This effect is most pronounced at the ortho (2-) and para (4-) positions.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
CAS Number 109-04-6[4]626-55-1[5][6]1120-94-1
Molecular Formula C₅H₄BrN[4]C₅H₄BrN[6]C₅H₄BrN
Molar Mass 158.00 g/mol [5]157.998 g/mol [6]158.00 g/mol
Appearance Colorless liquid[4]Colorless liquid[6]Hygroscopic solid[5]
Boiling Point 192-194 °C[7]173 °C[6]185-187 °C
Melting Point Not applicable-27 °C[6]55-58 °C
Density 1.657 g/mL at 25 °C[7]1.640 g/cm³[6]Not applicable
pKa (of conjugate acid) 0.71[4][7]2.843.5
Solubility in water Slightly miscible[5][7]Slightly miscibleSoluble

Table 1: Comparison of physical and chemical properties of bromopyridine isomers.

Comparative Reactivity in Cross-Coupling Reactions

The utility of bromopyridines as synthetic intermediates is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9] The reactivity of the C-Br bond is governed by the position of the bromine atom relative to the ring nitrogen.

In general, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in these catalytic cycles.[10] For bromopyridines, the reactivity order is often 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .

  • 4-Bromopyridine: The C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This makes the carbon atom highly electrophilic and susceptible to oxidative addition, leading to high reactivity.

  • 2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction or require specialized ligands to achieve high yields.

  • 3-Bromopyridine: The C3-Br bond is the least activated. The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and slower reaction rates compared to the other two isomers.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[12] The reactivity of bromopyridine isomers in this reaction is a clear illustration of their electronic differences. Studies have shown that under identical conditions, 4-bromopyridine often provides the highest yields, followed by 2-bromopyridine and then 3-bromopyridine.[13]

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~75-85%
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~60-70%[14]
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90%

Table 2: Representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid. Note: Yields are approximate and can vary significantly with specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[15][16] The reactivity trend of bromopyridine isomers in this reaction generally follows that of the Suzuki coupling. While aryl iodides are more reactive, aryl bromides can be effectively coupled, often requiring slightly higher temperatures or more active catalyst systems.[15]

IsomerAlkyne PartnerCatalyst SystemBaseSolventYield (%)
2-Bromopyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene~80-90%
3-Bromopyridine 2-Methyl-3-butyn-2-olNS-MCM-41-PdEt₃NNMP~34%[17]
4-Bromopyridine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene>90%

Table 3: Representative yields for the Sonogashira coupling of bromopyridine isomers. Note: Yields are approximate and can vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9][18] This reaction is crucial for the synthesis of many pharmaceutical compounds. The reaction can be challenging with 2-bromopyridine due to potential catalyst inhibition, but specialized ligands have been developed to overcome this issue. 3-Bromopyridine is a common substrate in this reaction.[6]

IsomerAmine PartnerCatalyst SystemBaseSolventYield (%)
2-Bromo-6-methylpyridine (±)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOButToluene60%[19]
3-Bromopyridine AnilinePd(OAc)₂ / XPhosNaOButToluene~85-95%
4-Bromopyridine MorpholinePd(OAc)₂ / BINAPNaOButToluene>90%

Table 4: Representative yields for the Buchwald-Hartwig amination of bromopyridine isomers. Note: Yields are approximate and can vary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.[20][21][22]

Materials:

  • Bromopyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.

Visualizations

G cluster_input Inputs cluster_execution Execution cluster_analysis Analysis & Comparison cluster_output Output Isomers Select Isomers (2-Br, 3-Br, 4-Br Pyridine) Reaction Select Reaction Type (e.g., Suzuki, Sonogashira) Isomers->Reaction Conditions Define Reaction Conditions (Catalyst, Base, Solvent, Temp) Reaction->Conditions Run Run Parallel Reactions Conditions->Run Analyze Analyze Products (Yield, Purity via NMR, GC-MS) Run->Analyze Compare Compare Reactivity & Yields Analyze->Compare Conclusion Draw Conclusions on Isomer Suitability Compare->Conclusion

Caption: Experimental workflow for a comparative study of bromopyridine isomers.

Many pharmaceuticals derived from pyridine scaffolds act as enzyme inhibitors, particularly kinase inhibitors. The pyridine moiety often serves as a "hinge-binder," forming hydrogen bonds within the ATP-binding pocket of the kinase.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase_active Active Kinase ATP->Kinase_active Binds Phospho_Substrate Phosphorylated Substrate Kinase_active->Phospho_Substrate Phosphorylates Substrate Substrate Protein Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Pyridine-based Inhibitor Kinase_inactive Inactive Kinase Inhibitor->Kinase_inactive Binds to ATP Pocket No_Reaction No Phosphorylation Kinase_inactive->No_Reaction ATP_blocked ATP ATP_blocked->Kinase_inactive Blocked

Caption: Inhibition of a kinase signaling pathway by a pyridine-based drug.

Conclusion

The choice of a bromopyridine isomer has profound implications for the efficiency and success of a synthetic route.

  • 4-Bromopyridine is generally the most reactive isomer in palladium-catalyzed cross-coupling reactions due to strong electronic activation from the para-nitrogen.

  • 2-Bromopyridine is also highly reactive but can present challenges due to potential catalyst inhibition by the adjacent nitrogen atom, sometimes necessitating specialized ligands or conditions.

  • 3-Bromopyridine is the least reactive of the three, often requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields.

This comparative guide provides researchers and drug development professionals with the foundational data and protocols needed to make informed decisions when selecting a bromopyridine isomer for a specific synthetic target, thereby optimizing reaction conditions and maximizing yields.

References

A Comparative Guide to Validated Analytical Methods for 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These techniques are evaluated based on their performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC, GC, and qNMR methods for the analysis of small organic molecules similar to 1-(3-Bromopyridin-2-yl)ethanone.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Specificity High (with appropriate column and detector)High (with appropriate column and detector)Very High (structure-specific)
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (% RSD) < 2%< 2%< 1%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Very Low (pg/mL to fg/mL)Moderate (µg/mL to mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Very Low (pg/mL)Moderate (µg/mL)
Sample Throughput HighModerateLow
Destructive Analysis YesYesNo

Table 2: Typical Validation Data for a Representative HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.9995
Range 80-120% of nominal concentration10-150 µg/mL
Accuracy (% Recovery) 98.0-102.0%99.5%
Precision (Repeatability %RSD) ≤ 2.0%0.8%
Precision (Intermediate %RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.05 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL
Specificity/Forced Degradation Peak purity > 99%Degradation observed in acidic, basic, and oxidative conditions with no co-elution.

Table 3: Typical Validation Data for a Representative GC-MS Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.9992
Range 80-120% of nominal concentration1-100 µg/mL
Accuracy (% Recovery) 98.0-102.0%100.2%
Precision (Repeatability %RSD) ≤ 2.0%1.1%
Precision (Intermediate %RSD) ≤ 2.0%1.5%
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL
Specificity No interfering peaks at the retention time of the analyte.Confirmed by mass spectra.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This method is designed as a stability-indicating assay for a brominated pyridine derivative.

  • Instrumentation:

    • HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a 100 µg/mL solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. Expose the sample solution to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the detection and quantification of volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Headspace autosampler (for residual solvents).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (10:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh and dissolve 25 mg of the sample in 10 mL of a suitable solvent (e.g., Dichloromethane).

Quantitative NMR (qNMR) for Purity Assessment

qNMR provides a direct and highly accurate method for determining the purity of a substance without the need for a specific reference standard of the same compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: A suitable deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard (e.g., Maleic acid).

    • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose dev Analytical Procedure Development & Optimization start->dev protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) pre_val Pre-Validation Studies (e.g., Forced Degradation) protocol->pre_val dev->protocol validation Execute Validation Experiments pre_val->validation spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision (Repeatability & Intermediate) validation->prec lod_loq LOD & LOQ validation->lod_loq robust Robustness validation->robust report Prepare Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report end End: Approved Analytical Procedure report->end

Caption: Workflow for Analytical Method Validation.

Safety Operating Guide

Proper Disposal of 1-(3-Bromopyridin-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 1-(3-Bromopyridin-2-yl)ethanone, ensuring operational integrity and regulatory compliance.

This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to protect personnel, the environment, and to maintain compliance with safety regulations.

Hazard Identification and Safety Precautions

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.

Quantitative Data Summary

While specific quantitative data for disposal (e.g., reportable quantities) can vary by jurisdiction and should be confirmed with local authorities, the following table outlines key identifiers for this compound.

IdentifierValue
CAS Number 111043-09-5[1]
Molecular Formula C7H6BrNO[1]
Molecular Weight 200.03 g/mol [1]
Hazard Pictogram GHS07 (Exclamation mark)

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the approved methodology for the disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in the designated solid waste container.

2. Container Management:

  • Ensure all waste containers are in good condition and compatible with the chemical.

  • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Keep waste containers closed except when adding waste.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • This area should be away from incompatible materials, such as strong oxidizing agents[2].

4. Final Disposal:

  • The primary recommended method of disposal is through a licensed chemical destruction facility.[3]

  • Controlled incineration with flue gas scrubbing is an appropriate disposal method to prevent the release of harmful combustion byproducts like hydrogen bromide and nitrogen oxides into the atmosphere.[2][3]

  • Do not discharge this compound or its containers into sewer systems or waterways.[3]

5. Empty Container Disposal:

  • Empty containers that held this compound must be decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container may be offered for recycling or disposed of as non-hazardous waste, in accordance with institutional and local regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_disposal Final Disposal start Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste  Solid or  Contaminated PPE liquid_waste Collect in Labeled Liquid Halogenated Waste Container waste_type->liquid_waste  Liquid Solution contaminated_items Dispose as Solid Hazardous Waste waste_type->contaminated_items  Contaminated  Labware storage Store in Secure Secondary Containment solid_waste->storage liquid_waste->storage contaminated_items->solid_waste disposal_facility Transfer to Licensed Chemical Disposal Facility (Incineration) storage->disposal_facility

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Bromopyridin-2-yl)ethanone in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

I. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance Light yellow to brown solid
Boiling Point 246.0 ± 25.0 °C (Predicted)
Density 1.534 ± 0.06 g/cm³ (Predicted)
Storage Temperature Room Temperature, Inert Atmosphere

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if inhaled, swallowed, or in contact with skin. It can cause skin, eye, and respiratory irritation. All handling of this compound must be conducted in a certified chemical fume hood.

A. Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects eyes from splashes and vapors.
Face Protection Face shield (in addition to goggles).Required when there is a risk of explosion, significant splash, or highly exothermic reaction.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Protects skin from absorption. It is crucial to inspect gloves before each use and dispose of them immediately after contamination. Since specific permeation data for this compound is not available, it is strongly recommended to perform on-site testing to determine safe usage and breakthrough times.
Body Protection Flame-resistant lab coat, fully buttoned.Protects against splashes and fire hazards.
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.
Respiratory Protection Use a NIOSH-approved respirator if engineering controls (fume hood) are not sufficient or during emergency situations.Protects against inhalation of harmful vapors.

B. Engineering Controls:

  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

III. Operational Plan for Safe Handling

The following step-by-step workflow ensures the safe handling of this compound from receipt to use.

receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area pre_handling Pre-Handling Checks storage->pre_handling Transfer to lab handling Handling in Fume Hood pre_handling->handling Don appropriate PPE post_handling Post-Handling Decontamination handling->post_handling After experiment completion waste_collection Waste Collection post_handling->waste_collection Segregate waste

Figure 1: Workflow for Handling this compound.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled.

Step 2: Storage

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed and store under an inert atmosphere.

Step 3: Pre-Handling Checks

  • Before handling, review the Safety Data Sheet (SDS).

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and PPE.

Step 4: Handling in a Fume Hood

  • Don all required PPE as specified in the table above.

  • Conduct all weighing, transferring, and experimental procedures within the fume hood.

  • Avoid the formation of dust and aerosols.

Step 5: Post-Handling Decontamination

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water after handling.

IV. Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Do not allow the material to enter drains or waterways.

V. Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.

solid_waste Contaminated Solid Waste (Gloves, Paper Towels) waste_container Designated Halogenated Organic Waste Container solid_waste->waste_container Place in sealed bag before disposal liquid_waste Unused Chemical and Contaminated Solvents liquid_waste->waste_container Collect directly into container disposal_service Licensed Hazardous Waste Disposal Service waste_container->disposal_service Arrange for pickup

Figure 2: Disposal Workflow for this compound Waste.

Step 1: Waste Segregation

  • Collect all waste materials, including unused product, contaminated solvents, and disposable PPE, in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[5]

Step 2: Container Management

  • Use a container that is compatible with the chemical and can be tightly sealed.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area.

Step 3: Final Disposal

  • Arrange for the disposal of the hazardous waste through a licensed environmental management company.

  • Common disposal methods for halogenated organic compounds include high-temperature incineration.

By following these detailed safety and handling procedures, researchers can minimize the risks associated with the use of this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.